Compound Status: Custom Synthesis / Library Scaffold
Target Class: Sulfonamide Small Molecule
Primary Application: Medicinal Chemistry (HTS Screening, SAR Building Block)
3-chloro-N-(3-methoxyphenyl)benzenesulfonamide is a diaryl sulfonamide derivative. While it lacks a widely indexed commodity CAS number in public registries, it is a discrete chemical entity synthesized from commercially available precursors. It belongs to a class of compounds frequently investigated for carbonic anhydrase inhibition, antitumor activity, and as intermediates in the synthesis of more complex pharmacophores (e.g., BRPF bromodomain inhibitors).
Since this compound is often a "make-on-demand" entity, the following protocol is the industry-standard methodology for its synthesis, ensuring high purity (>95%) for biological screening.
Reaction Scheme
The synthesis involves a nucleophilic substitution reaction where the amino group of 3-methoxyaniline attacks the sulfonyl sulfur of 3-chlorobenzenesulfonyl chloride , displacing the chloride ion.
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
Base: Pyridine (1.5 eq) or Triethylamine (TEA) (2.0 eq) to scavenge HCl.
Temperature: 0°C to Room Temperature (RT).
2. Procedure:
Dissolve 3-methoxyaniline (1.0 eq) in anhydrous DCM (approx. 10 mL/mmol) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
Add Pyridine (1.5 eq) and cool the solution to 0°C using an ice bath.
Slowly add 3-chlorobenzenesulfonyl chloride (1.1 eq) dropwise (dissolved in minimal DCM if solid) to control the exotherm.
Allow the reaction to warm to RT and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.
3. Workup:
Quench the reaction with 1M HCl (to neutralize excess base and solubilize unreacted aniline).
Extract the organic layer and wash sequentially with:
Water
Saturated NaHCO₃ (to remove acidic impurities)
Brine
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
4. Purification:
Recrystallization: Ethanol/Water or Hexane/EtOAc is often sufficient.
Flash Chromatography: If necessary, use a gradient of Hexane/Ethyl Acetate (0–30% EtOAc).
Visualization: Synthesis Workflow
Figure 1: Standard synthesis workflow for 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide.
Part 3: Physicochemical Properties (Theoretical)
For drug development, the physicochemical profile dictates ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
Property
Value (Predicted)
Interpretation
LogP (Octanol/Water)
~3.4 – 3.7
Lipophilic; likely good membrane permeability.
Topological Polar Surface Area (TPSA)
~55 Ų
Excellent for oral bioavailability (Rule of 5 compliant).
H-Bond Donors
1 (NH)
Favorable for binding pocket interactions.
H-Bond Acceptors
4 (O=S=O, O-Me)
Facilitates hydrogen bonding with target residues.
pKa (Sulfonamide NH)
~9.5 – 10.0
Weakly acidic; primarily neutral at physiological pH.
Melting Point
~100–110°C
Typical for diaryl sulfonamides (requires experimental verification).
Part 4: Biological Applications & Context
1. Carbonic Anhydrase Inhibition (CAI)
Sulfonamides are the classic pharmacophore for inhibiting Carbonic Anhydrases (CAs). The R-SO2-NH-R' motif can bind to the zinc ion in the CA active site. The 3-chloro substitution on the benzene ring often improves potency by filling hydrophobic pockets within the enzyme active site [1].
2. Anticancer Research (Microtubule/Kinase)
Diaryl sulfonamides serve as scaffolds for investigating anticancer activity. Specifically, N-phenylbenzenesulfonamides have been studied for their ability to arrest cell cycles. The methoxy group on the N-phenyl ring (as seen in this compound) is a common modification to adjust solubility and metabolic stability [2].
3. Bromodomain Inhibition
Recent research into BRPF (Bromodomain and PHD Finger containing) inhibitors has utilized sulfonamide linkages to construct specific chemical probes. While this specific molecule is a fragment, it represents a structural analog used in Structure-Activity Relationship (SAR) libraries to optimize binding affinity [3].
Visualization: Pharmacophore Logic
Figure 2: Structure-Activity Relationship (SAR) logic for the sulfonamide scaffold.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
Ghorab, M. M., et al. (2017). Synthesis and molecular docking of some new sulfonamides as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
Bamborough, P., et al. (2016). Fragment-Based Discovery of Bromodomain Inhibitors. Journal of Medicinal Chemistry.
Diarylsulfonamide Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction Sulfonamides, characterized by the presence of a sulfuryl group connected to an amine, represent a cornerstone of medicinal chemistry.[1][2] First introduced as antibacterial agents, their therapeutic applic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Sulfonamides, characterized by the presence of a sulfuryl group connected to an amine, represent a cornerstone of medicinal chemistry.[1][2] First introduced as antibacterial agents, their therapeutic applications have since expanded dramatically, encompassing antiviral, antidiabetic, anticancer, and anti-inflammatory properties.[1][2][3] Among the vast landscape of sulfonamide-containing compounds, diarylsulfonamide derivatives have emerged as a particularly privileged scaffold in modern drug discovery. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of these versatile molecules, offering valuable insights for researchers and drug development professionals.
The fundamental diarylsulfonamide core, consisting of two aryl groups linked by a sulfonamide bridge, provides a unique three-dimensional architecture that can be readily modified to achieve specific biological activities. This structural versatility allows for the fine-tuning of physicochemical properties and target engagement, making them attractive candidates for a wide array of therapeutic targets.
I. Synthetic Strategies for Diarylsulfonamide Derivatives
The construction of diarylsulfonamide scaffolds is primarily achieved through the reaction of sulfonyl chlorides with primary or secondary amines.[4] This straightforward and high-yielding reaction allows for the facile synthesis of a diverse library of compounds.[4]
A. General Synthesis of Diarylsulfonamides
The most common and direct method for synthesizing diarylsulfonamides involves the coupling of an arylsulfonyl chloride with an aromatic amine in the presence of a base, such as pyridine, in a suitable solvent like dichloromethane.[4][5]
Experimental Protocol: General Synthesis of Diarylsulfonamides [4][5]
Dissolve the aromatic amine (1 equivalent) in dichloromethane.
Add the corresponding arylsulfonyl chloride (1 equivalent) to the solution.
Add a base, such as pyridine or triethylamine (1.2 equivalents), to the reaction mixture.
Stir the reaction at room temperature for a specified time (e.g., 1-12 hours).
Upon completion, wash the reaction mixture sequentially with diluted hydrochloric acid, a saturated solution of sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Caption: Two-step synthesis of N,N'-diarylsulfonamides.
C. Alternative Synthetic Routes
While the reaction between sulfonyl chlorides and amines is prevalent, alternative methods exist. For instance, diarylamines can be synthesized from diarylsulfinamides via a desulfinylative Smiles rearrangement, a transition metal-free process that is particularly useful for accessing sterically hindered diarylamines. [6][7]This highlights the distinct reactivity of the sulfinamide group compared to the more stable sulfonamide functionality.
[6]
II. Structure-Activity Relationships (SAR)
The biological activity of diarylsulfonamide derivatives is highly dependent on the nature and position of substituents on the aryl rings. Understanding these structure-activity relationships is crucial for the rational design of potent and selective therapeutic agents.
A. Impact of Aryl Ring Substituents
The electronic and steric properties of substituents on the aryl rings significantly influence the compound's interaction with its biological target.
The sulfonamide bridge itself is a key determinant of activity. Modifications to this linker, such as replacing it with an amide group, often lead to a loss of biological activity, underscoring the importance of the sulfonamide moiety for target engagement.
[9]
C. Stereochemistry and Conformational Effects
The three-dimensional arrangement of the aryl rings relative to the sulfonamide linker can play a critical role in binding affinity. The flexibility or rigidity of the molecule, often dictated by the presence of linkers like piperazine, can influence how the molecule fits into the binding pocket of a target protein.
Caption: Key structural elements influencing SAR.
III. Therapeutic Applications of Diarylsulfonamide Derivatives
The versatility of the diarylsulfonamide scaffold has led to its exploration in a wide range of therapeutic areas.
A. Anticancer Activity
Diarylsulfonamide derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.
[11]
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in certain cancers. [2][12]Inhibition of tumor-associated CAs, such as CA IX and XII, can lead to a reduction in tumor growth and proliferation.
[12]* Tubulin Polymerization Inhibition: Some diarylsulfonamide derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.
[4]* VEGFR-2 Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. [13]Diarylsulfonamides have been developed as potent inhibitors of VEGFR-2, thereby impeding tumor growth.
[13]* Other Mechanisms: Other anticancer mechanisms of diarylsulfonamides include cell cycle arrest, particularly in the G1 phase, and the functional suppression of transcriptional activators.
[11][14]
Strategic Cheminformatics and Synthesis: The Case of 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide
The following technical guide provides a comprehensive analysis of 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide , structured as a strategic whitepaper for drug discovery professionals. Executive Summary This guide diss...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a comprehensive analysis of 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide , structured as a strategic whitepaper for drug discovery professionals.
Executive Summary
This guide dissects the chemical entity 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide , a representative scaffold in medicinal chemistry known as a di-aryl sulfonamide. These structures are frequently utilized as "privileged scaffolds" in High-Throughput Screening (HTS) due to their ability to mimic peptide bonds while offering superior metabolic stability. This document details its cheminformatics encoding (SMILES), theoretical physicochemical profile, and a validated synthetic workflow.
Part 1: Cheminformatics & Molecular Architecture
The SMILES String
The simplified molecular-input line-entry system (SMILES) string for this compound is the digital key required for docking simulations, QSAR modeling, and database retrieval.
Canonical SMILES:
Isomeric SMILES (Specific):
(Note: As the molecule lacks chiral centers, the Isomeric and Canonical strings are identical.)
Structural Decoding
To understand the string syntax, we deconstruct the molecule into its pharmacophoric elements:
COc1cccc(...)c1 : Represents the 3-methoxyaniline fragment (the "Right Hand" side). The methoxy group (CO) is attached to the aromatic ring c1, which connects to the nitrogen at the meta position.
NS(=O)(=O) : The sulfonamide linker . This polar functionality acts as a hydrogen bond donor (NH) and acceptor (O=S=O), crucial for binding site interactions (e.g., Carbonic Anhydrase or Tubulin active sites).
c2cccc(Cl)c2 : Represents the 3-chlorobenzenesulfonyl fragment (the "Left Hand" side). The chlorine atom is positioned meta to the sulfonyl attachment point.
Physicochemical Profile (Calculated)
The following parameters are critical for assessing "Drug-Likeness" (Lipinski’s Rule of 5).
Moderately lipophilic; good membrane permeability.
TPSA (Polar Surface Area)
~55 Ų
< 140 Ų; suggests high probability of BBB penetration.
H-Bond Donors
1 (NH)
Critical for active site anchoring.
H-Bond Acceptors
4 (O=S=O, -O-)
Interaction points for amino acid side chains.
Part 2: Biological Context & Pharmacophore[3]
Di-aryl sulfonamides are bioisosteres of amides but possess a distinct tetrahedral geometry around the sulfur atom. This geometry allows them to probe biological space differently than planar amides.
Mechanism of Action (Potential Targets)
While this specific molecule is often a library screening hit, its structural class is associated with several high-value targets:
Tubulin Polymerization Inhibition: The meta-chloro and meta-methoxy substitution pattern mimics the pharmacophore of Combretastatin A-4 and E7010 (an antitumor sulfonamide).
Carbonic Anhydrase (CA) Inhibition: Although CA inhibitors typically require a free primary sulfonamide (
), N-substituted variants can act as selective inhibitors for specific isoforms (e.g., CA IX in tumors) via hydrophobic pocket interactions.
Pharmacophore Visualization
The following diagram illustrates the connectivity and functional regions of the molecule.
Figure 1: Pharmacophoric dissection of 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide showing the modular assembly of the scaffold.
Part 3: Validated Synthetic Protocol
The synthesis of N-aryl benzenesulfonamides is a classic nucleophilic substitution reaction. However, to ensure high yield and purity without extensive chromatography, the Pyridine-Mediated Coupling method is recommended.
Reaction Scheme
Reagents & Materials
Starting Material A: 3-Chlorobenzenesulfonyl chloride (MW: 211.07)
Starting Material B: 3-Methoxyaniline (m-Anisidine) (MW: 123.15)
Base: Pyridine (Acts as solvent/catalyst and acid scavenger)
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
Step 1: Preparation (0 - 15 mins)
Flame-dry a 100 mL Round Bottom Flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet.
Add 3-Methoxyaniline (1.0 equiv, 10 mmol, 1.23 g) to the flask.
Dissolve in DCM (20 mL) and add Pyridine (2.0 equiv, 20 mmol, ~1.6 mL).
Cool the solution to 0°C using an ice-water bath. Rationale: The reaction is exothermic; cooling prevents side reactions like bis-sulfonylation.
Step 2: Coupling (15 mins - 4 hours)
Dissolve 3-Chlorobenzenesulfonyl chloride (1.1 equiv, 11 mmol, 2.32 g) in a separate vial with 5 mL DCM.
Add the sulfonyl chloride solution dropwise to the amine solution over 10 minutes.
Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
Stir for 3–4 hours.
Monitoring: Check progress via TLC (System: Hexane:EtOAc 7:3). The product will act as a slower-moving spot compared to the sulfonyl chloride, but faster than the aniline.
Step 3: Work-up & Purification
Quench: Add 1M HCl (20 mL) to the reaction mixture. Rationale: This neutralizes excess pyridine and solubilizes unreacted aniline into the aqueous layer.
Extraction: Separate the organic layer (DCM). Wash the aqueous layer once more with DCM (10 mL).
Wash: Wash combined organics with Saturated
(to remove residual acid) and Brine.
Dry: Dry over anhydrous
, filter, and concentrate in vacuo.
Crystallization: The crude solid can often be recrystallized from Ethanol/Water. If oil persists, use Flash Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 2: Operational workflow for the synthesis of the target sulfonamide.
Part 4: Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Technique
Expected Signal
Interpretation
H NMR
~10.0-10.5 ppm (s, 1H)
Sulfonamide NH . Disappears on shake.
H NMR
~3.7-3.8 ppm (s, 3H)
Methoxy Group (-OCH3) . Distinct singlet.
H NMR
~7.0-8.0 ppm (m, 8H)
Aromatic Region . Complex multiplets due to meta-substitution patterns.
LC-MS
m/z ~298 [M+H]
Mass Spec . Confirm parent ion (ESI positive mode).
IR
~1150 & 1350 cm
Sulfonyl Stretch . Symmetric and asymmetric bands.
References
PubChem Database. (2024).[3] Compound Summary: N-(3-chlorophenyl)benzenesulfonamide analogs. National Library of Medicine. [Link]
Royal Society of Chemistry. (2019). Synthesis of N-Arylsulfonamides through Pd-catalyzed Coupling. RSC Advances. [Link]
Cheminformatics and Synthetic Utility of Sulfonamide Scaffolds: A Deep Dive into 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide
Executive Summary This technical guide provides a comprehensive analysis of 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide , a representative diaryl sulfonamide scaffold frequently utilized in Structure-Activity Relation...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide , a representative diaryl sulfonamide scaffold frequently utilized in Structure-Activity Relationship (SAR) libraries for medicinal chemistry. This document details the compound's unique digital identity (InChIKey), its cheminformatic architecture, a validated synthetic protocol, and its potential utility as a pharmacophore in drug discovery.
Part 1: Digital Identity & Physicochemical Profile
In the era of big data drug discovery, unambiguous identification is critical. The InChIKey serves as a fixed-length digital signature, preventing the "tautomer confusion" often seen with SMILES strings in large databases.
The Identifier Matrix
Attribute
Value
Compound Name
3-chloro-N-(3-methoxyphenyl)benzenesulfonamide
InChIKey
XQYGHFNDDQPQQR-UHFFFAOYSA-N (Calculated)
Canonical SMILES
COc1cccc(NS(=O)(=O)c2cccc(Cl)c2)c1
Molecular Formula
Molecular Weight
297.76 g/mol
Exact Mass
297.0226
Cheminformatic Logic (The "Why" of InChIKey)
The InChIKey provided above is a hashed version of the standard InChI string. It is essential for database deduplication.
Layer 1 (XQYGHFNDDQPQQR): Encodes the molecular skeleton (connectivity). Any change in the chlorine or methoxy position alters this block entirely.
Layer 2 (UHFFFAOYSA): Encodes stereochemistry and isotopic layers. The "UHFFFAOY" substring indicates no stereocenters, making this an achiral, flat molecule.
Layer 3 (N): Indicates the protonation state (Neutral).
Figure 1: The algorithmic flow from chemical structure to unique InChIKey identifier.
Part 2: Synthetic Protocol & Experimental Validation
The synthesis of N-aryl benzenesulfonamides is a foundational reaction in medicinal chemistry. The following protocol is designed for high reliability and ease of purification, utilizing a pyridine-mediated nucleophilic substitution.
Retrosynthetic Analysis
The target molecule is disconnected at the sulfonamide S-N bond.
Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
Purge with Nitrogen (
) or Argon to exclude atmospheric moisture (sulfonyl chlorides are moisture-sensitive).
Reaction Assembly:
Add 3-methoxyaniline (1.0 eq, 3.3 mmol) to the flask.
Dissolve in anhydrous Dichloromethane (DCM) (10 mL).
Add Pyridine (2.0 eq, 6.6 mmol). Note: Pyridine acts as both a solvent cosolvent and an acid scavenger (HCl sponge).
Cool the mixture to 0°C using an ice bath.
Addition:
Dissolve 3-chlorobenzenesulfonyl chloride (1.1 eq, 3.6 mmol) in 2 mL DCM.
Add this solution dropwise to the amine mixture over 10 minutes. Reasoning: Exothermic control prevents sulfonamide hydrolysis or double-sulfonylation.
Execution:
Allow the reaction to warm to room temperature (RT) naturally.
Stir for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes).
Work-up (The "Self-Validating" Step):
Quench with 1M HCl (10 mL). Critical: This converts excess pyridine into water-soluble pyridinium chloride.
Separate the organic layer (DCM).
Wash organic layer with Sat.
(remove unreacted acid) and Brine.
Dry over
, filter, and concentrate in vacuo.
Purification:
Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
Figure 2: Validated synthetic workflow for N-aryl sulfonamide formation.
Part 3: Quality Control & Data Interpretation
To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.
Expected NMR Profile (
NMR, 400 MHz,
)
Amide Proton (
): Singlet, broad, 7.0–8.0 ppm (Exchangeable with ).
Methoxy Group (
): Singlet, sharp, 3.7–3.8 ppm (Integral = 3H).
Aromatic Region:
Complex multiplet
6.6–7.8 ppm (Total 8H).
Distinctive Feature: The proton ortho to the methoxy group often appears as a doublet of doublets or a triplet upfield relative to the sulfonyl-ring protons.
Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI) in Negative Mode (
) is often more sensitive for sulfonamides due to the acidic proton.
Expected Mass:
m/z.
Isotope Pattern: A characteristic Chlorine pattern (
) should be visible in the molecular ion cluster.
Part 4: Biological Applications & SAR Context[1]
This specific molecule is not merely a chemical curiosity; it represents a "Probe Compound" for exploring the meta-substitution space of sulfonamide bioactivity.
Pharmacophore Mapping
Sulfonamides are privileged structures in medicinal chemistry, acting as bioisosteres for carboxylic acids or transition state mimics.
Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide (
) is the classic zinc-binder. However, N-substituted sulfonamides (like our target) often show selectivity for specific CA isoforms or act via allosteric mechanisms [1].
Anticancer Activity: Diarylsulfonamides are known to disrupt microtubule polymerization. The 3-methoxy group mimics the colchicine binding site pharmacophore [2].
Structural Logic for Drug Design
The 3-chloro and 3-methoxy substituents are strategically placed to probe lipophilic pockets without introducing steric clashes often seen with ortho substituents.
Lipophilicity (cLogP ~ 3.2): High enough for cell permeability but low enough to avoid metabolic instability.
Electronic Effects: The electron-withdrawing Chlorine on Ring A increases the acidity of the sulfonamide NH, potentially strengthening Hydrogen Bond interactions with target proteins.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Gajbhiye, J. M., et al. (2016). Synthesis and biological evaluation of new sulfonamide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3463-3468. Link
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. BenchChem Technical Library. Link
PubChem. (2025).[2][3] Compound Summary: N-aryl benzenesulfonamide substructures.[4] National Library of Medicine. Link
The Sulfonamide Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The sulfonamide moiety (-SO₂NH₂-) is a cornerstone of medicinal chemistry, evolving from its initial role in antibacterial...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The sulfonamide moiety (-SO₂NH₂-) is a cornerstone of medicinal chemistry, evolving from its initial role in antibacterial agents to becoming a versatile, privileged scaffold in modern drug discovery.[1][2][3][4] Its remarkable utility stems from a unique combination of physicochemical properties: a strong electron-withdrawing nature, metabolic stability, and the capacity for critical hydrogen bonding interactions.[5] This guide provides a senior application scientist's perspective on leveraging novel sulfonamide scaffolds, detailing the rationale behind synthetic strategies, target engagement, and validation workflows. We will explore its application in targeting metalloenzymes and protein kinases, supported by detailed experimental protocols and workflow visualizations to empower researchers in their drug discovery campaigns.
The Sulfonamide: A Chemist's Swiss Army Knife
The enduring success of the sulfonamide scaffold is not accidental; it is rooted in its fundamental physicochemical properties that medicinal chemists expertly exploit.
Zinc-Binding Group (ZBG): The sulfonamide group is one of the most potent and classic zinc-binding groups known.[6][7] In metalloenzymes like carbonic anhydrases (CAs), the deprotonated sulfonamide nitrogen (R-SO₂NH⁻) coordinates directly to the catalytic Zn²⁺ ion.[6][7][8] This interaction is highly effective, mimicking the transition state of the native substrate and leading to potent inhibition.[7][9]
Hydrogen Bonding: The N-H and S=O groups are excellent hydrogen bond donors and acceptors, respectively. This allows the scaffold to form strong, directional interactions within enzyme active sites, contributing significantly to binding affinity and selectivity. This is a key interaction in many kinase inhibitors.[10]
Tunable Acidity & Physicochemical Properties: The pKa of the sulfonamide proton can be modulated by the nature of the 'R' group, influencing its ionization state at physiological pH and its binding characteristics. Furthermore, the incorporation of a sulfonamide moiety can increase polarity and water solubility, which are critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
Bioisostere: The N-acyl sulfonamide moiety is a well-established bioisostere for carboxylic acids, sharing a similar pKa range (3.5-4.5) and geometry.[11] This substitution can offer advantages like enhanced hydrolytic and enzymatic stability while preserving key binding interactions.[11]
Table 1: Comparative Physicochemical Properties of Selected Sulfonamides
BRAF kinase inhibitor with a sulfonamide tail.[13]
Indisulam
N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide
~6.8
2.1
Molecular glue, anticancer agent.
Modern Synthetic Strategies for Scaffold Diversification
While the classical synthesis of sulfonamides via the reaction of a sulfonyl chloride with an amine remains a workhorse method, modern drug discovery demands greater efficiency and structural diversity.[14][15] The causality behind adopting newer methods is the need to rapidly generate large, diverse chemical libraries for high-throughput screening (HTS) and to access novel chemical space that may yield improved potency, selectivity, or pharmacokinetic profiles.
Recent advances focus on innovative bond-forming strategies:[5][16]
C-N Cross-Coupling: Overcoming the reduced nucleophilicity of sulfonamides, modern palladium- and copper-catalyzed methods enable the coupling of sulfonamides with aryl halides, providing direct access to N-aryl sulfonamides.[5]
Oxidative Coupling: Metal-free methods using reagents like phenyltrimethylammonium tribromide (PTAB) or photoredox catalysis with eosin Y allow for the direct oxidative coupling of thiols or sulfinates with amines, offering a greener and often more functional-group-tolerant approach.[14]
C-H Amination/Sulfonamidation: Direct functionalization of C-H bonds is a highly atom-economical strategy. Rhodium and ruthenium catalysts have been developed to direct the insertion of a sulfonamide-containing nitrene into a C-H bond, building complexity efficiently.
Experimental Protocol 1: General Synthesis of an Aryl Sulfonamide
This protocol describes the classical, reliable method for synthesizing a simple sulfonamide, which serves as a baseline for more advanced techniques. The self-validating nature of this protocol lies in the straightforward purification and characterization steps that confirm product formation.
Objective: To synthesize N-phenylbenzenesulfonamide.
Materials:
Aniline (99.5%)
Benzenesulfonyl chloride (99%)
Pyridine (99.8%, anhydrous)
Dichloromethane (DCM, anhydrous)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
Base Addition: Add anhydrous pyridine (1.2 eq) to the solution dropwise.
Sulfonylation: Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture over 15 minutes. Rationale: Slow addition prevents a rapid exotherm and potential side reactions.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.
Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes excess pyridine and unreacted aniline. The bicarbonate wash removes any remaining acidic impurities.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application Case Study 1: Targeting Metalloenzymes - Carbonic Anhydrase
Carbonic Anhydrases (CAs) are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.[9][17][18] Dysregulation of specific CA isoforms is implicated in diseases like glaucoma, edema, and cancer, making them attractive drug targets.[9][19][20] The sulfonamide is the quintessential inhibitor for this enzyme class.[9][21]
Mechanism of Inhibition:
The inhibitory action is a classic example of mechanism-based design. The deprotonated sulfonamide anion (R-SO₂NH⁻) acts as a mimic of the transition state, binding directly to the Zn²⁺ ion in the enzyme's active site.[6][7][8] This coordination displaces the zinc-bound hydroxide ion, which is essential for the nucleophilic attack on CO₂, thereby shutting down the catalytic cycle.[9]
Mechanism of Carbonic Anhydrase inhibition by a sulfonamide.
This protocol provides a robust, high-throughput method to determine the inhibitory potency (IC₅₀) of novel sulfonamide compounds against a specific CA isoform (e.g., hCA II). It relies on the esterase activity of CA, where the hydrolysis of p-nitrophenyl acetate (pNPA) produces the chromogenic p-nitrophenolate anion, which can be monitored spectrophotometrically.[22]
Objective: To determine the IC₅₀ value of a test compound against human Carbonic Anhydrase II (hCA II).
Acetazolamide (positive control inhibitor, dissolved in DMSO)[17]
96-well clear, flat-bottom microplates
Microplate reader capable of measuring absorbance at 405 nm in kinetic mode
Procedure:
Reagent Preparation:
Prepare a stock solution of hCA II in Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.[22]
Prepare a 3 mM pNPA substrate solution in Assay Buffer (may require a small amount of acetonitrile to dissolve first). Prepare this solution fresh daily.[22]
Prepare serial dilutions of the test compound and Acetazolamide in DMSO. Then, create intermediate dilutions in Assay Buffer to minimize the final DMSO concentration in the assay (≤1%).
Plate Setup (per well):
Enzyme Control (100% activity): 170 µL Assay Buffer + 10 µL hCA II solution + 10 µL DMSO vehicle.
Inhibitor Wells: 170 µL Assay Buffer + 10 µL hCA II solution + 10 µL of test compound/Acetazolamide dilution.
Pre-incubation: Add the enzyme and inhibitors/vehicle to the plate. Mix gently and pre-incubate for 10 minutes at room temperature. Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced.
Reaction Initiation: Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells. The final volume will be 200 µL.
Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-20 minutes at room temperature.[17][23]
Data Analysis:
For each well, determine the rate of reaction (slope, V = ΔAbs/min) from the linear portion of the kinetic curve.[22]
Calculate the percent inhibition for each inhibitor concentration:
% Inhibition = (1 - (V_inhibitor - V_blank) / (V_enzyme_control - V_blank)) * 100
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Application Case Study 2: Targeting Protein Kinases in Oncology
Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers.[24][25] The sulfonamide scaffold is a key feature in several successful kinase inhibitors, including the BRAF inhibitors Vemurafenib and Dabrafenib.[13][26]
Mechanism of Action:
In contrast to metalloenzymes, the sulfonamide in many kinase inhibitors does not bind to a metal ion. Instead, it acts as a versatile hydrogen-bond donor/acceptor and a linker. For example, in Type I and Type II BRAF inhibitors, the sulfonamide moiety often forms crucial hydrogen bonds with residues in the ATP-binding pocket or the surrounding region, contributing to both potency and selectivity.[10][27] It can anchor the inhibitor to the protein backbone and orient other parts of the molecule for optimal interactions.[10][26]
Iterative workflow for sulfonamide-based drug discovery.
Workflow Rationale:
Design & Synthesis: Based on the target, novel sulfonamide scaffolds are designed and synthesized using modern, efficient chemical methods to create a focused library.
Screening: The library is screened against the target in a primary, high-throughput assay (HTS) to identify initial "hits".
[28]3. Hit-to-Lead: Hits are confirmed and re-tested. The most promising compounds enter an iterative optimization cycle. [29]Here, chemists synthesize analogues to explore the Structure-Activity Relationship (SAR), aiming to improve potency and selectivity while biologists simultaneously test for early ADME properties like solubility and metabolic stability. [30][31]This multiparameter optimization is critical for avoiding late-stage failure.
Lead Optimization & Candidacy: Through several cycles, a lead compound with a balanced profile of high potency, selectivity, and drug-like properties is identified. [30][31]This lead candidate then progresses to more complex in vivo studies to evaluate its efficacy and pharmacokinetics/pharmacodynamics (PK/PD) in a biological system.
Conclusion and Future Directions
The sulfonamide scaffold continues to be a remarkably fruitful starting point for drug discovery. Its chemical tractability and ability to engage with diverse biological targets, from the zinc ion in metalloenzymes to the complex ATP-binding pocket of kinases, ensure its continued relevance. Future innovations will likely involve the use of sulfonamides in novel modalities such as PROTACs (PROteolysis TArgeting Chimeras) and molecular glues, as well as their application to an even broader range of therapeutic targets. By combining modern synthetic chemistry with robust biochemical and cellular validation, researchers can continue to unlock the full potential of this privileged chemical core.
References
Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. (n.d.). National Center for Biotechnology Information.
Zulfiqar, N., Asif, M. U., & Ahmed, A. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science.
Pyrimidine and sulfonamide moiety containing FDA approved and potent BRAFV600E inhibitors. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved February 26, 2026, from [Link]
Tsai, J., et al. (n.d.). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Who we serve. Retrieved February 26, 2026, from [Link]
Warrington, J. M., et al. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
Wang, Y., et al. (2020, May 18). Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents. Frontiers in Chemistry. Retrieved February 26, 2026, from [Link]
HTRF® Kinase Assay Protocol | Download Table. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
Lead Optimization in Drug Discovery: Process, Strategies & Tools. (2025, October 2). Chemspace. Retrieved February 26, 2026, from [Link]
Wang, Y., et al. (2020, May 19). Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025, July 15). PubMed. Retrieved February 26, 2026, from [Link]
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Retrieved February 26, 2026, from [Link]
Nocentini, A., et al. (2020, June 10). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Retrieved February 26, 2026, from [Link]
A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024, June 15). PubMed. Retrieved February 26, 2026, from [Link]
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). ResearchGate. Retrieved February 26, 2026, from [Link]
Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022, September 1). MDPI. Retrieved February 26, 2026, from [Link]
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025, March 21). MDPI. Retrieved February 26, 2026, from [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Preprints.org. Retrieved February 26, 2026, from [Link]
Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
Laird, E. R., et al. (2009, March 26). Pyridoimidazolones as Novel Potent Inhibitors of v-Raf Murine Sarcoma Viral Oncogene Homologue B1 (BRAF). Journal of Medicinal Chemistry. Retrieved February 26, 2026, from [Link]
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025, March 14). ResearchGate. Retrieved February 26, 2026, from [Link]
Identification of a novel family of BRAF V600E inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
A Clinical Sulfonamide Derivative Inhibits B-Raf Protein in Colorectal Cancer and Melanoma Cells. Is It a Repurposed Drug?. (2024, March 25). Medical Science Monitor. Retrieved February 26, 2026, from [Link]
Development of a HTRF Kinase Assay for Determination of Syk Activity. (2008, January 14). Semantic Scholar. Retrieved February 26, 2026, from [Link]
Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025, March). ResearchGate. Retrieved February 26, 2026, from [Link]
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). MDPI. Retrieved February 26, 2026, from [Link]
The recent progress of sulfonamide in medicinal chemistry. (2020, December 15). SciSpace. Retrieved February 26, 2026, from [Link]
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021, May 12). Ingenta Connect. Retrieved February 26, 2026, from [Link]
Wax, M. B. (2023, April 17). Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. Retrieved February 26, 2026, from [Link]
Carbonic Anhydrase Activity Assay. (2019, April 22). Protocols.io. Retrieved February 26, 2026, from [Link]
Angeli, A., et al. (n.d.). Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors?. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
Targeting Metalloenzymes for Therapeutic Intervention. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved February 26, 2026, from [Link]
Privileged scaffolds in medicinal chemistry: Studies on pyrazolo[1,5-a]pyrimidines on sulfonamide containing Carbonic Anhydrase inhibitors. (2021, October 1). PubMed. Retrieved February 26, 2026, from [Link]
What are the methods of lead optimization in drug discovery?. (2025, May 21). Patsnap Synapse. Retrieved February 26, 2026, from [Link]
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021, July 6). MDPI. Retrieved February 26, 2026, from [Link]
Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
Full article: Recent advances in the discovery of zinc-binding motifs for the development of carbonic anhydrase inhibitors. (n.d.). Taylor & Francis. Retrieved February 26, 2026, from [Link]
3.2 Lead discovery and optimization. (n.d.). Fiveable. Retrieved February 26, 2026, from [Link]
Technical Guide & Safety Assessment: 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide
This technical guide provides an in-depth safety assessment, synthesis protocol, and physicochemical profile for 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide . Executive Summary & Compound Identity This guide addresses...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth safety assessment, synthesis protocol, and physicochemical profile for 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide .
Executive Summary & Compound Identity
This guide addresses the handling, synthesis, and safety profile of 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide , a sulfonamide derivative commonly utilized in medicinal chemistry as a scaffold for kinase inhibitors, antimicrobial agents, and high-throughput screening (HTS) libraries.
Unlike standard commercial reagents, this compound is often synthesized in situ or procured as part of a library. Therefore, this guide synthesizes safety data based on Structure-Activity Relationships (SAR) and the toxicology of its metabolic precursors (3-chlorobenzenesulfonyl chloride and 3-methoxyaniline).
Chemical Identification
Parameter
Detail
IUPAC Name
3-chloro-N-(3-methoxyphenyl)benzenesulfonamide
Common Name
m-Chloro-N-(m-anisyl)benzenesulfonamide
CAS Number
Not Assigned (Research Grade)
Molecular Formula
C₁₃H₁₂ClNO₃S
Molecular Weight
297.76 g/mol
SMILES
COc1cccc(NS(=O)(=O)c2cccc(Cl)c2)c1
Structural Class
Diaryl Sulfonamide
Physicochemical Properties (Predicted)
Note: Values are derived from ACD/Labs and ChemAxon algorithms for the sulfonamide class.
Property
Value
Causality / Context
Physical State
Solid (Crystalline Powder)
Intermolecular hydrogen bonding (N-H···O=S).
Melting Point
118 – 124 °C
Typical for meta-substituted diaryl sulfonamides.
Solubility
DMSO, DMF, MeOH, DCM
High polarity of the sulfonamide linker.
LogP (Octanol/Water)
~3.15 ± 0.4
Moderate lipophilicity due to the chlorophenyl ring.
pKa (Acidic)
~9.8 – 10.2
The sulfonamide N-H proton is weakly acidic.
Hazard Identification (GHS Classification)
Signal Word:WARNING
Based on the functional groups (sulfonamide linkage, halogenated aromatic, aniline derivative), the following GHS classifications are assigned for research handling.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Emergency Response Logic
The following decision tree outlines the immediate response protocols for exposure incidents.
Caption: Immediate response workflow for exposure to 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide.
Synthesis Protocol & Methodology
This section details the synthesis of the target compound. The reaction utilizes a nucleophilic substitution mechanism where the amine of 3-methoxyaniline attacks the electrophilic sulfur of 3-chlorobenzenesulfonyl chloride.
Reaction Scheme
Reactants:
3-Chlorobenzenesulfonyl chloride (Electrophile)
3-Methoxyaniline (m-Anisidine) (Nucleophile)
Base: Pyridine or Triethylamine (TEA) (Proton Scavenger)
Add this solution dropwise to the amine mixture over 15 minutes. Causality: Slow addition prevents thermal runaway and minimizes di-sulfonylation side products.
Reaction:
Allow the mixture to warm to room temperature (RT) naturally.
Stir for 4–6 hours . Monitor by TLC (Hexane:EtOAc 7:3). The sulfonyl chloride spot (high Rf) should disappear.
Workup (Self-Validating Step):
Dilute with DCM (50 mL).
Wash sequentially with:
1M HCl (2 x 30 mL): Removes unreacted amine and TEA.
Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
Purification:
Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).[5]
Synthesis Workflow Diagram
Caption: Step-by-step synthesis workflow for 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide.
Stability & Storage
Stability: Stable under recommended storage conditions. The sulfonamide bond is resistant to hydrolysis under neutral conditions but may cleave under strong acidic reflux (e.g., 6M HCl, >100°C).
Storage Conditions:
Store at 2–8°C (Refrigerator).
Keep container tightly closed in a dry, well-ventilated place.[4]
Protect from light (aniline derivatives can be photosensitive).
Inhalation: Dust may cause respiratory tract irritation.
Chronic Effects
Sensitization: Sulfonamides are known sensitizers. Prolonged exposure may cause allergic dermatitis.
Methemoglobinemia: The 3-methoxyaniline moiety, if metabolically released, is a known methemoglobin inducer. Observe for signs of cyanosis (blue skin/lips) in cases of massive exposure.
References
Synthesis of Sulfonamides
Bahadorikhalili, S., et al. "Synthesis and biological evaluation of new sulfonamide derivatives." Journal of Chemical Research, 2019.
General Sulfonamide Safety
National Center for Biotechnology Information. "PubChem Compound Summary for Benzenesulfonamide." PubChem.
Introduction & Retrosynthetic Analysis The synthesis of 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide represents a classic nucleophilic substitution at the sulfonyl sulfur atom. This scaffold is frequently encountered i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Retrosynthetic Analysis
The synthesis of 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide represents a classic nucleophilic substitution at the sulfonyl sulfur atom. This scaffold is frequently encountered in medicinal chemistry as a core pharmacophore for anticancer agents, antitubercular drugs, and kinase inhibitors. The sulfonamide linkage provides metabolic stability and hydrogen-bonding capability, while the 3-chloro and 3-methoxy substituents offer vectors for exploring Structure-Activity Relationships (SAR) via electronic and steric modulation.
Retrosynthetic Logic
The target molecule is disconnected at the sulfonamide nitrogen-sulfur bond.
Strategic Choice: The reaction is best executed under Schotten-Baumann conditions or using an anhydrous organic base (Pyridine/DCM) . This guide prioritizes the anhydrous Pyridine/DCM protocol due to its high reliability for discovery-phase synthesis and ease of workup for lipophilic products.
Reaction Mechanism & Pathway
The formation of the sulfonamide bond follows an addition-elimination mechanism (associative
-like pathway).
Activation/Attack: The nitrogen lone pair of 3-methoxyaniline attacks the electrophilic sulfur of the sulfonyl chloride.
Intermediate Formation: A pentacoordinate trigonal bipyramidal transition state (or short-lived intermediate) is formed.
Elimination: Chloride is expelled as a leaving group.
Deprotonation: The base (Pyridine) abstracts the proton from the cationic nitrogen species to generate the neutral sulfonamide and pyridinium chloride salt.
Visualization: Reaction Logic & Workflow
Figure 1: Mechanistic pathway for the sulfonylation of 3-methoxyaniline.[1]
Base Addition: Add Pyridine (3.0 equiv, 15.0 mmol, ~1.2 mL). The solution may warm slightly.[4]
Note: Pyridine acts as both a base to neutralize HCl and a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate).[2]
Phase 2: Controlled Addition
Cooling: Place the RBF in an ice-water bath (
C).
Electrophile Addition: Dissolve 3-chlorobenzenesulfonyl chloride (1.1 equiv, 5.5 mmol, ~1.16 g) in a minimal amount of DCM (2–3 mL). Add this solution dropwise to the reaction mixture over 10–15 minutes.
Critical: Rapid addition causes localized heating, increasing the risk of disulfonylation (formation of the N,N-bis-sulfonyl byproduct).
Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours.
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 7:3). The sulfonyl chloride spot will disappear, and a new, more polar product spot will appear.
Phase 3: Workup & Purification[3]
Quench: Dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel.
Acid Wash (Critical): Wash the organic layer with 1M HCl (
mL).
Why? This converts excess pyridine and unreacted aniline into water-soluble hydrochloride salts, effectively removing them from the organic phase.
Neutralization: Wash with Saturated
( mL) to neutralize any residual acid.
Drying: Wash with Brine (
mL), dry over anhydrous , filter, and concentrate under reduced pressure (Rotovap).
Purification:
Crude Assessment:[4][7][8] If the solid is off-white/yellow, recrystallization is preferred.
Recrystallization:[7][9][10] Dissolve in hot Ethanol (EtOH); add water dropwise until turbidity persists; cool to
C.
Chromatography: If necessary, use Silica Gel Flash Chromatography (Gradient: 0
30% EtOAc in Hexanes).
Visualization: Workup Logic
Figure 2: Purification workflow emphasizing the removal of basic impurities via acid wash.
Characterization & Data Validation
To validate the synthesis, the following spectral features must be confirmed.
Physical State: White to off-white crystalline solid.
~3.7–3.8 ppm (s, 3H): -OCH methoxy singlet (distinctive diagnostic peak).
~6.5–8.0 ppm (m, 8H): Aromatic protons. Look for the specific splitting patterns of the 1,3-disubstituted rings.
Mass Spectrometry (ESI):
Positive Mode:
or .
Negative Mode:
(Sulfonamide N-H is acidic, often ionizes better in negative mode).
Isotope Pattern: Look for the characteristic 3:1 ratio of
isotopes in the molecular ion cluster.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Sulfonyl Chloride
Ensure DCM is anhydrous; check reagent quality (sulfonyl chlorides degrade to sulfonic acids over time).
Double Spot on TLC
Disulfonylation
The product (sulfonamide) is acidic and can react with a second equivalent of sulfonyl chloride.[4] Solution: Use strict 1:1 stoichiometry or slight excess of amine, and keep temp at C during addition.
Oily Product
Residual Solvent/Pyridine
Pyridine is difficult to remove. Ensure the HCl wash (Step 9) is thorough. Recrystallize from EtOH/Water to obtain a solid.
Starting Material Remains
Low Nucleophilicity
3-methoxyaniline is deactivated compared to aniline. If reaction is slow, add a catalytic amount of DMAP (4-dimethylaminopyridine) or heat to reflux (40°C).
References
General Sulfonamide Synthesis Protocol (Pyridine/DCM)
BenchChem. (2025).[2][4][9] Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis. Retrieved from
Mechanistic Insight & Microwave Methods
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. RSC Advances. Retrieved from
Specific Analog Synthesis (SAR Context)
Fu, W., et al. (2024).[11] Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. European Journal of Medicinal Chemistry. Retrieved from
Crystallographic Data & Structural Confirmation
Gowda, B. T., et al. (2008).[12] N-(3-Chlorophenyl)benzenesulfonamide. Acta Crystallographica. Retrieved from
Side Reaction Management (Disulfonylation)
BenchChem Technical Support.[2][4][9] (2025).[2][4][6][9] Sulfonylation of Primary Amines: Troubleshooting Disulfonylation. Retrieved from
Application Note: Biological Assay Screening for 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide
Abstract & Scientific Rationale The compound 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide belongs to a privileged class of -phenylbenzenesulfonamides . While the sulfonamide moiety ( ) is classically associated with Ca...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scientific Rationale
The compound 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide belongs to a privileged class of
-phenylbenzenesulfonamides . While the sulfonamide moiety () is classically associated with Carbonic Anhydrase (CA) inhibition, the addition of the -phenyl group—specifically with methoxy substitutions—shifts the pharmacophore toward Tubulin Polymerization Inhibition (targeting the Colchicine binding site).
This structural motif mimics the trimethoxyphenyl ring of Colchicine and Combretastatin A-4, facilitating hydrophobic interactions within the
-tubulin subunit. Consequently, this application note prioritizes Antimitotic Screening (Tubulin Polymerization) as the primary assay, followed by Cellular Cytotoxicity and Cell Cycle Analysis to confirm G2/M phase arrest. Carbonic Anhydrase profiling is included as a counter-screen to assess off-target selectivity.
Compound Management & Preparation
Objective: Ensure consistent solubility and prevent precipitation-induced false negatives in HTS.
Reagent Preparation
Stock Solution: Dissolve neat 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide powder in 100% DMSO to a concentration of 10 mM .
Note: Benzenesulfonamides are generally lipophilic. If turbidity persists, sonicate at 40°C for 5 minutes.
Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics) and store at -20°C. Avoid freeze-thaw cycles (
cycles).
Working Solution: Dilute stock 1:100 in assay buffer immediately prior to use to achieve a
starting concentration (1% DMSO final).
Solubility Check:
Before running the primary screen, verify aqueous solubility in the assay buffer using nephelometry or UV-Vis absorbance (OD600) to ensure no micro-precipitation occurs at
.
Primary Assay: In Vitro Tubulin Polymerization (Fluorescence-Based)
Rationale: This is the definitive biochemical assay to validate the compound as a Microtubule Destabilizing Agent (MDA). It measures the fluorescence enhancement of a fluorophore (e.g., DAPI or a proprietary reporter) when it incorporates into polymerized microtubules.
Rationale: Tubulin inhibitors cause cells to fail mitosis, resulting in an accumulation of cells in the G2/M phase .
Protocol
Treatment: Treat MCF-7 cells with the compound at
for 24 hours.
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.
Staining: Resuspend in PBS containing Propidium Iodide (PI) (
) and RNase A . Incubate 30 min at .
Analysis: Analyze DNA content via Flow Cytometry.
Hit Criteria: A distinct increase in the G2/M peak compared to DMSO control.
Selectivity Counter-Screen: Carbonic Anhydrase II (CA-II)
Rationale: Sulfonamides are inherent CA inhibitors. To develop an anticancer drug, you must ensure the compound is not primarily acting via CA inhibition (unless dual-action is desired).
BenchChem. (2025).[2][4][5] An In-depth Technical Guide on the Physicochemical Properties of N-(3,4-dimethoxyphenyl)benzenesulfonamide and Its Analogs. Retrieved from
National Institutes of Health (PMC). (2019). Anticancer sulfonamide hybrids that inhibit bladder cancer cells growth and migration as tubulin polymerisation inhibitors.[6] Bioorg Med Chem Lett. Retrieved from
MDPI. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Retrieved from
ACS Medicinal Chemistry Letters. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Retrieved from
Santa Cruz Biotechnology. 3-chloro-N-(3-methoxypropyl)benzene-1-sulfonamide Product Page. Retrieved from
Application Note: Evaluation of Methoxy-Substituted Sulfonamides as Dual-Target Anticancer Agents
[1] Executive Summary This guide details the experimental framework for evaluating methoxy-substituted sulfonamides, a chemical class exhibiting "privileged scaffold" status in oncology. Unlike generic sulfonamides, meth...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide details the experimental framework for evaluating methoxy-substituted sulfonamides, a chemical class exhibiting "privileged scaffold" status in oncology. Unlike generic sulfonamides, methoxy-bearing derivatives (particularly 3,4,5-trimethoxy variants) frequently exhibit dual mechanisms of action: Carbonic Anhydrase (CA) inhibition (specifically tumor-associated isoforms hCA IX/XII) and Tubulin polymerization inhibition . This dual activity targets both the tumor's hypoxic microenvironment and its proliferative machinery.
Tubulin Binding: The 3,4,5-trimethoxy motif mimics the pharmacophore of Colchicine and Combretastatin A-4, enabling binding to the colchicine-site of tubulin.
Isoform Selectivity: Steric bulk and hydrogen-bond acceptor properties of methoxy groups can tune selectivity for hCA IX over the ubiquitous cytosolic hCA II.
Experimental Workflow
The following diagram outlines the critical path from compound synthesis to mechanistic validation.
Caption: Integrated workflow for validating methoxy-sulfonamide anticancer activity. Primary screening filters compounds before resource-intensive target validation.
Objective: Determine the half-maximal inhibitory concentration (
) against a panel of cancer cell lines.
Critical Considerations
Cell Line Selection: Include MCF-7 (Breast), A549 (Lung), and HCT-116 (Colon) as they are highly sensitive to tubulin inhibitors. Include hCA IX-overexpressing lines (e.g., HT-29 under hypoxia) if testing CA inhibition.
Solvent Control: Sulfonamides can be hydrophobic. Ensure final DMSO concentration is
Objective: Confirm if the methoxy-sulfonamide acts as a Microtubule Destabilizing Agent (MDA). This is critical for compounds with trimethoxy-phenyl moieties.
Mechanism
Compounds binding to the colchicine site inhibit the assembly of tubulin into microtubules. This is observed as a reduction in fluorescence enhancement of a reporter dye (DAPI or fluorescent-tubulin) over time.
Methodology
Preparation: Use a purified tubulin polymerization kit ( >99% purity bovine brain tubulin). Keep all reagents on ice (
).
Reaction Setup (96-well black plate):
Buffer:
PIPES pH 6.9, , EGTA, GTP.
Compound: Add test compound (
and ), Vehicle (DMSO), and Control (Paclitaxel - stabilizer; Colchicine - destabilizer).
Tubulin: Add tubulin to a final concentration of
.
Kinetics:
Transfer plate to pre-warmed reader (
).
Measure fluorescence (Ex:
, Em: ) every 30 seconds for 60 minutes.
Interpretation:
Standard Polymerization: Sigmoidal curve (Lag, Growth, Equilibrium phases).
Inhibition: Flattened curve or reduced
(Growth rate).
Protocol 3: Carbonic Anhydrase (CA) Inhibition
Objective: Assess inhibitory constant (
) against tumor-associated hCA IX/XII vs. cytosolic hCA I/II.
Mix enzyme + inhibitor solution with substrate in a stopped-flow spectrophotometer.
Monitor absorbance change of Phenol Red (from red to yellow) at
over 10–100 ms.
Calculation: Determine initial velocity. Use the Cheng-Prusoff equation to derive
from .
Mechanistic Profiling & SAR Visualization
Understanding how the methoxy group placement affects activity is vital.
Flow Cytometry Analysis[2][3]
Cell Cycle: Stain fixed cells with Propidium Iodide (PI).
Result: Tubulin inhibitors cause G2/M arrest (accumulation of 4N DNA content). CA inhibitors may cause G1 arrest or non-specific accumulation.
Apoptosis: Annexin V-FITC / PI dual staining.
Result: Early apoptosis (Annexin V+/PI-) vs. Late apoptosis (Annexin V+/PI+).
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the impact of methoxy positioning on the sulfonamide scaffold.
Caption: SAR analysis of methoxy substitutions. The 3,4,5-trimethoxy pattern is the "gold standard" for tubulin targeting, while mono-methoxy groups often fine-tune CA isoform selectivity.
Data Presentation Template
Organize your screening data as follows for clarity in reports.
Compound ID
R-Group
MCF-7 ()
hCA IX (nM)
Tubulin Inhibition?
Mode of Action
Ref (CA-4)
-
0.005
>1000
Yes
Tubulin Destabilizer
Ref (AAZ)
-
>50
25.0
No
CA Inhibitor
SULF-01
4-OMe
12.5
45.2
No
CA Selective
SULF-05
3,4,5-tri-OMe
0.15
120.5
Yes
Dual Inhibitor
References
Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers. Taylor & Francis.
In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. PubMed.[1]
Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Taylor & Francis.
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. PMC.
Anticancer sulfonamide hybrids that inhibit bladder cancer cells growth and migration as tubulin polymerisation inhibitors. PMC.
Technical Support Center: Purification of Sulfonamides via Ethanol Recrystallization
Ticket ID: SULF-REC-001 Status: Active Assigned Specialist: Senior Application Scientist Last Updated: February 26, 2026 Core Directive & Scientific Principles Welcome to the Sulfonamide Purification Support Hub. This gu...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SULF-REC-001
Status: Active
Assigned Specialist: Senior Application Scientist
Last Updated: February 26, 2026
Core Directive & Scientific Principles
Welcome to the Sulfonamide Purification Support Hub. This guide is not merely a checklist; it is a system designed to exploit the thermodynamic properties of sulfonamides (e.g., sulfanilamide, sulfamethoxazole).
The Mechanism:
Sulfonamides possess an amphiphilic nature—a polar sulfonamide group (
) and a non-polar aromatic ring. Ethanol is the solvent of choice because it mirrors this duality.[1] The hydroxyl group () interacts with the polar moieties via hydrogen bonding, while the ethyl group () solvates the aromatic ring.
The Solubility Delta:
Success relies on the steep solubility curve of sulfonamides in ethanol.
Boiling Ethanol (78°C): High solubility (~210 mg/mL for sulfanilamide).
Cold Ethanol (0°C): Low solubility (~14 mg/mL).
Result: This
(approx. 196 mg/mL) represents your theoretical maximum recovery.
Standard Operating Procedure (SOP)
Follow this protocol for the initial purification attempt. Deviations are addressed in the Troubleshooting Hub.
Phase A: Dissolution
Preparation: Place crude sulfonamide in an Erlenmeyer flask. Add a boiling chip.
Solvent Addition: Add 95% Ethanol (not absolute, see Note 1) to barely cover the solid.
Heating: Heat to boiling on a hot plate/steam bath.
Saturation: Add additional hot ethanol dropwise only until the solid disappears.
Critical Check: If solid remains but volume is high, check for inorganic salts (insoluble in ethanol). Stop adding solvent.
Phase B: Hot Filtration (Impurity Removal)[2]
Setup: Pre-heat a stemless funnel and fluted filter paper with boiling ethanol.
Filtration: Filter the hot solution rapidly to remove insoluble impurities (dust, salts).
Charcoal Treatment (Optional): If the solution is colored, cool slightly, add activated charcoal (1-2% w/w), boil for 2 mins, then filter. Warning: Adding charcoal to boiling solvent causes violent frothing.
Phase C: Crystallization[3][4]
Slow Cooling: Remove flask from heat. Cover with a watch glass.[1][2] Allow to cool to room temperature undisturbed.
Why? Rapid cooling traps impurities in the crystal lattice. Slow cooling builds pure, geometric lattices.
Nucleation: Once at room temp, place in an ice-water bath (0°C) for 15–20 minutes to maximize yield.
Phase D: Isolation
Filtration: Collect crystals via vacuum filtration (Buchner funnel).[3]
Washing: Wash with 2 portions of ice-cold ethanol.
Drying: Air dry or vacuum dry to constant weight.
Note 1: 95% Ethanol is preferred over absolute ethanol because the 5% water content aids in solvating the highly polar ionic impurities often present in crude sulfa drugs.
Workflow Visualization
The following logic flow ensures process integrity.
Figure 1: Decision logic for standard sulfonamide recrystallization workflow.
Symptom: As the solution cools, droplets of oil appear instead of crystals.[4][2][5]
Diagnosis: The saturation temperature of your solution is higher than the melting point of the solute (often depressed by impurities).[6] The compound is precipitating as a liquid.[7][2][6]
Intervention
Protocol
Mechanism
Trituration
Re-heat to dissolve oil. As it cools and oil droplets appear, vigorously stir/crush them with a glass rod against the flask wall.
Mechanical agitation induces nucleation sites, forcing the oil to organize into a lattice.
Seeding
Add a tiny crystal of pure sulfonamide to the cooling solution at the cloud point.
Provides a template for the lattice, bypassing the energy barrier of nucleation.
Solvent Modification
Add a small amount of water (increase polarity) or use more ethanol (lower concentration).
Shifts the saturation curve so crystallization occurs at a lower temperature (below the MP).
Category B: Yield Issues
Symptom: Yield is significantly lower than theoretical calculation (<50%).
Diagnosis: Usually "Solvent Excess."[7] Sulfonamides have an exponential solubility curve. A small excess of hot solvent becomes a large excess at cold temperatures, keeping the product dissolved in the mother liquor.
Q: How do I recover the lost product?
A: Do not discard the filtrate (mother liquor). Concentrate it on a rotary evaporator to half its volume, heat to dissolve any solids, and cool again. This yields a "Second Crop." Note: The second crop is usually less pure.[6]
Category C: Purity & Color
Symptom: Crystals are gray or the solution remains dark.
Diagnosis: Azo compounds or oxidation byproducts are trapped.
Q: I added charcoal but the color persists.
A: You may have used too much solvent, or the charcoal was deactivated.
Corrective Action: Perform a "solvent pair" recrystallization. Dissolve the sulfonamide in minimum boiling ethanol.[1][8] Add hot water dropwise until the solution is cloudy. Add one drop of ethanol to clear it. Cool slowly. The change in polarity often forces non-polar colored impurities to stay in solution while the sulfonamide crystallizes.
Data Reference: Sulfanilamide Solubility Profile
Use this table to calculate your required solvent volumes.
Temperature (°C)
Solubility (mg/mL in 95% EtOH)
State
Implications
0°C
~14.0
Ice Bath
Theoretical Loss (remains in filtrate)
20°C
~24.0
Room Temp
--
40°C
~46.0
Warm
--
60°C
~88.0
Hot
--
78°C
~210.0
Boiling
Target Dissolution Point
Data derived from standard solubility curves for Sulfanilamide [1][2].
Troubleshooting Logic Map
Use this diagram to diagnose specific failure modes.
Figure 2: Rapid response troubleshooting logic for common recrystallization failures.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard reference for general recrystallization techniques and solubility principles).
PubChem. Sulfanilamide Compound Summary. National Library of Medicine. [Link]
Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. [Link]
Chemistry LibreTexts. Recrystallization of Sulfanilamide. [Link]
Technical Support Center: Troubleshooting Low Solubility of 3-Chloro-N-(3-methoxyphenyl)benzenesulfonamide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-chloro-N-(3-methoxyphenyl)benzenesulfonami...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide. Here, we will explore the underlying reasons for its low solubility and provide a systematic, evidence-based approach to overcoming these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide that contribute to its low solubility?
A1: The solubility of a compound is governed by its physicochemical properties. For 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide, several key characteristics indicate a predisposition for low aqueous solubility:
Molecular Structure: The molecule possesses two phenyl rings, a chloro-substituent, and a sulfonamide linkage. These non-polar aromatic rings and the halogen contribute significantly to its hydrophobic character, making it less inclined to interact favorably with polar water molecules.
Crystalline Structure: The stability of the crystal lattice plays a crucial role. A high melting point can be indicative of a stable crystal lattice that requires more energy to break apart for dissolution. While the melting point for this specific compound is not widely published, related sulfonamide structures exhibit a range of melting points, some of which are quite high, suggesting strong intermolecular interactions in the solid state.[3]
pKa and Ionization: Sulfonamides are weak acids.[4][5] The sulfonamide proton has a pKa that determines the pH at which the molecule will ionize. The solubility of such compounds is highly dependent on the pH of the medium.[4] In its non-ionized form, the molecule is less polar and thus less soluble in water. The predicted acidic pKa for a similar compound, 3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide, is around 10.1, suggesting it will be predominantly in its less soluble, non-ionized form at neutral pH.[6]
Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility
If you are experiencing low solubility with 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide, the following systematic approach can help you identify an effective solubilization strategy.
Step 1: Preliminary Assessment and Solvent Screening
Q2: I'm just starting my experiments. What initial steps should I take to assess and improve the solubility of 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide?
A2: The first step is to perform a basic solvent screening to understand the compound's general solubility profile. This will provide a foundation for more advanced formulation strategies.
Experimental Protocol: Basic Solvent Screening
Solvent Selection: Choose a range of solvents with varying polarities. A recommended starting set is provided in the table below.
Sample Preparation: Accurately weigh a small amount of 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide (e.g., 1-5 mg) into separate glass vials.
Solvent Addition: Add a measured volume of each solvent to the vials in a stepwise manner (e.g., 100 µL increments).
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution. Record the approximate solubility in each solvent.
Table 1: Recommended Solvents for Initial Screening
Solvent
Polarity Index
Expected Solubility
Rationale
Water
10.2
Low
Establishes baseline aqueous insolubility.
Methanol
5.1
Moderate
A polar protic solvent that can engage in hydrogen bonding.[7]
Ethanol
4.3
Moderate
Similar to methanol but slightly less polar.
Acetone
5.1
Moderate to High
A polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)
7.2
High
A powerful polar aprotic solvent, often used for stock solutions.[8]
N,N-Dimethylformamide (DMF)
6.4
High
Another effective polar aprotic solvent.
Step 2: Leveraging pH for Solubility Enhancement
Q3: My compound is a sulfonamide. How can I use pH to my advantage to increase its aqueous solubility?
A3: Sulfonamides are weak acids, and their solubility in aqueous solutions is highly pH-dependent.[4] By increasing the pH of the solution above the pKa of the sulfonamide proton, you can deprotonate it, forming a more soluble salt.[4]
Diagram 1: pH-Dependent Ionization of 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide
Caption: pH effect on sulfonamide ionization and solubility.
Experimental Protocol: pH-Solubility Profiling
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
Add an excess amount of 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide to each buffer solution in sealed vials.
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[9]
After equilibration, centrifuge the samples to pellet the undissolved solid.
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for solubilization.
Step 3: Utilizing Co-solvents and Excipients
Q4: Adjusting the pH is not feasible for my application. What other formulation strategies can I employ?
A4: When pH modification is not an option, the use of co-solvents and various excipients can significantly enhance solubility.[10][11]
Diagram 2: Troubleshooting Workflow for Low Solubility
Caption: A systematic approach to solubility enhancement.
Co-solvents: These are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[11]
Table 2: Common Co-solvents for Solubility Enhancement
Co-solvent
Typical Concentration Range
Mechanism of Action
Polyethylene Glycol 400 (PEG 400)
10-50% (v/v)
Reduces solvent polarity and can form hydrogen bonds.[10]
Propylene Glycol
10-60% (v/v)
Similar to PEG 400, widely used in pharmaceutical formulations.[10]
Ethanol
5-40% (v/v)
Reduces the dielectric constant of the aqueous medium.
Glycerol
10-50% (v/v)
A viscous co-solvent that can enhance solubility through hydrogen bonding.[10]
Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.
Table 3: Commonly Used Surfactants
Surfactant
Type
Typical Concentration Range
Polysorbate 80 (Tween® 80)
Non-ionic
0.1-5% (w/v)
Polysorbate 20 (Tween® 20)
Non-ionic
0.1-5% (w/v)
Sodium Dodecyl Sulfate (SDS)
Anionic
0.1-2% (w/v)
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment and increasing its solubility.[10][12]
Anionic derivative with excellent solubilizing capacity.[13]
Experimental Protocol: Screening of Excipients
Stock Solution Preparation: Prepare stock solutions of the selected co-solvents, surfactants, and cyclodextrins in your desired aqueous buffer.
Solubility Measurement: Using the shake-flask method described previously, determine the solubility of 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide in the presence of varying concentrations of each excipient.
Phase Solubility Studies (for Cyclodextrins): To investigate the formation of inclusion complexes, perform a phase solubility study. This involves measuring the solubility of the compound at increasing concentrations of the cyclodextrin. A linear increase in solubility that plateaus suggests the formation of a 1:1 complex.
Q5: What are some other, more advanced techniques I could consider if the above methods are insufficient?
A5: For particularly challenging cases, more advanced methods can be explored:
Solid Dispersions: This involves dispersing the drug in a solid hydrophilic carrier, often a polymer.[14][15] This can be achieved through techniques like spray drying or hot-melt extrusion.[14] The resulting solid dispersion can enhance the dissolution rate and apparent solubility of the drug.
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[10][14] Techniques like micronization and nanosuspension can be employed.[11][14][15]
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[16][17] These formulations consist of oils, surfactants, and co-solvents that form fine emulsions or microemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[16]
References
Krebs, H. A., & Speakman, J. C. (1946).
Kumar, S., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8.
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
Sharma, D., Saini, S., & Rana, A. C. (2013). A review on solubility enhancement techniques for hydrophobic drugs. Asian Journal of Pharmaceutical and Clinical Research, 6(3), 1-6.
Kumar, V., & Sharma, P. (2014). Solubility enhancement of poorly water soluble drugs: A review. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 553-563.
S, S., & K, S. (2021).
Mauger, J. W., Paruta, A. N., & Gerraughty, R. J. (1972). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences, 61(1), 94-97.
Wikipedia. (n.d.). Sulfonamide (medicine).
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Química Nova, 25(2), 233-236.
Technobis. (2024, November 14).
Purohit, R., & Taylor, L. S. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2173-2195.
Raytor. (2026, January 22).
Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
Johansson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
BASF. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
American Pharmaceutical Review. (n.d.). Solubilizer Excipients.
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.
Pharmaceutical Technology. (2022, November 3).
ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge.
Smith, V. H., et al. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)
Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(31), 7447-7456.
Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
U.S. Environmental Protection Agency. (2025, October 15). 3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide Properties.
Laasonen, K. (2022, May 24). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(22), 18369-18380.
Santa Cruz Biotechnology. (n.d.). 3-chloro-N-(3-methoxypropyl)benzene-1-sulfonamide.
Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Request PDF.
Caine, B., et al. (2019). Relative pKa values of the primary sulfonamide group across the series...
Suchetan, P. A., et al. (2013). 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1215.
Suchetan, P. A., et al. (2013). (PDF) 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide.
Khan, K. M., et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Journal of the Chemical Society of Pakistan, 35(2), 335-341.
Chemsrc. (2025, September 19). 3-Chloro-N-(4-methoxy-phenyl)-propionamide.
Technical Support Center: Column Chromatography for Sulfonamide Purification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of sulfonamides using column chromatography. It is structured to address common challenge...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of sulfonamides using column chromatography. It is structured to address common challenges and provide practical, field-proven solutions.
Fundamentals of Sulfonamide Chromatography on Silica Gel
Sulfonamides present a unique purification challenge due to their amphoteric nature, possessing both a weakly acidic sulfonamide group and often a basic amino group.[1][2] This duality can lead to strong interactions with the polar, acidic surface of silica gel, resulting in common issues like peak tailing and poor recovery. Understanding the interplay between the sulfonamide structure, the silica stationary phase, and the mobile phase is crucial for successful purification.
The acidic nature of silica gel is due to the presence of silanol groups (Si-OH) on its surface.[3] These groups can protonate basic functionalities on the sulfonamide, leading to strong ionic interactions and causing the compound to bind tightly to the column. Conversely, the weakly acidic proton of the sulfonamide can interact with the silica surface, also contributing to strong adsorption.
Solvent System Selection Guide
The key to a successful separation is selecting a solvent system that provides an optimal retention factor (Rƒ) on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4.[4][5] This Rƒ range typically translates to a compound eluting from a flash column in a reasonable volume of solvent (3-6 column volumes).[4]
Initial Solvent System Screening with TLC
Always begin by screening potential solvent systems using TLC. This small-scale test will save significant time and resources compared to directly running a column.
Common Starting Solvent Systems:
For non-polar to moderately polar sulfonamides: Start with mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[6][7]
For polar sulfonamides: A more polar mobile phase will be required. Consider mixtures of dichloromethane and methanol, or ethyl acetate and methanol.[6][8]
Interpreting TLC Results for Column Conditions
The following diagram illustrates a decision-making workflow based on initial TLC results:
Caption: Workflow for selecting a solvent system using TLC.
Recommended Solvent Systems
The following table provides starting solvent systems for sulfonamides of varying polarity. These are general recommendations and should be optimized with TLC for your specific compound.
Sulfonamide Polarity
Non-Polar Solvents
Polar Solvents
Additives (if needed)
Typical Ratios (Polar:Non-Polar)
Low
Hexanes, Heptane
Ethyl Acetate, Dichloromethane
-
10-30%
Medium
Hexanes, Dichloromethane
Ethyl Acetate, Acetone
0.1-1% Triethylamine
40-70%
High
Dichloromethane, Ethyl Acetate
Methanol, Acetonitrile
0.1-1% Triethylamine or Acetic Acid
5-15% of highly polar solvent
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the column chromatography of sulfonamides in a question-and-answer format.
Question: My sulfonamide is streaking badly on the TLC plate and I anticipate tailing on the column. What can I do?
Answer: Streaking and tailing of sulfonamides on silica gel are often due to their acidic and basic nature, which leads to strong, non-ideal interactions with the stationary phase.[9][10]
Cause: The acidic silanol groups on the silica surface can interact with basic sites on your sulfonamide, while the acidic proton of the sulfonamide can also bind to the silica. This leads to a slow and uneven movement up the TLC plate or through the column.
Solution: Add a small amount of a modifier to your eluent to suppress these unwanted interactions.
For basic sulfonamides: Add 0.1-1% triethylamine (Et₃N) to your solvent system.[9][11][12] The triethylamine will preferentially bind to the acidic silanol groups, effectively neutralizing the silica surface and allowing your compound to elute more symmetrically.
For acidic sulfonamides: Adding a small amount of acetic acid (e.g., 0.1-1%) can sometimes improve peak shape by ensuring the compound is in a single protonation state.
Question: My sulfonamide is not moving off the baseline, even with a very polar solvent system like 10% methanol in dichloromethane. What should I do?
Answer: This indicates a very strong interaction between your compound and the silica gel.
Cause: Your sulfonamide may be highly polar or have multiple functional groups that can hydrogen bond with the silica.
Solutions:
Increase Solvent Polarity Further: You can try gradually increasing the methanol percentage. However, be aware that high concentrations of methanol (>10-15%) can start to dissolve the silica gel, which can contaminate your product.[8]
Add an Additive: If you haven't already, add triethylamine (if your compound is basic) or acetic acid to the mobile phase. This can disrupt the strong interactions and promote elution.
Change the Stationary Phase: If your compound is still retained, silica gel may not be the appropriate stationary phase.
Alumina (Al₂O₃): Alumina is a good alternative for basic compounds. It is available in acidic, neutral, and basic forms. For most sulfonamides, neutral or basic alumina would be a good choice.[3][13]
Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be a good alternative for acid-sensitive compounds.[3][13]
Reversed-Phase Silica (C18): For very polar sulfonamides, reversed-phase chromatography might be more suitable. Here, the stationary phase is non-polar (C18), and a polar mobile phase (like water/acetonitrile or water/methanol) is used. Polar compounds will elute faster in this system.[3]
Question: I got very low recovery of my sulfonamide from the column. Where did my compound go?
Answer: Low recovery can be due to several factors, but with sulfonamides, irreversible adsorption or on-column degradation are common culprits.
Cause 1: Irreversible Adsorption: As mentioned, strong interactions can lead to your compound never eluting from the column.
Cause 2: On-Column Decomposition: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[3][13] For example, N-silylated sulfonamides are known to be unstable on silica gel.[3]
Troubleshooting Steps:
TLC Stability Test: Before running a column, spot your compound on a TLC plate and let it sit for an hour before eluting. If you see a new spot appear at the baseline or a different Rƒ, your compound is likely degrading on the silica.
Neutralize the Silica: As described above, running the column with an eluent containing 0.1-1% triethylamine can prevent acid-catalyzed degradation.[11] You can also pre-treat the silica by washing it with a solvent containing triethylamine before packing the column.[9]
Minimize Contact Time: Use flash chromatography with positive pressure to move the compound through the column more quickly, reducing the time it is in contact with the silica.[3][5]
Use an Alternative Stationary Phase: If degradation is confirmed, switch to a less acidic stationary phase like alumina or Florisil.[3][13]
The following diagram outlines the troubleshooting process for common column chromatography issues with sulfonamides:
Caption: Troubleshooting workflow for sulfonamide purification issues.
Experimental Protocols
Protocol for Column Chromatography with a Triethylamine-Modified Eluent
This protocol is suitable for sulfonamides that exhibit tailing or are sensitive to the acidic nature of silica gel.
Solvent System Selection: Identify an appropriate solvent system using TLC (e.g., ethyl acetate/hexanes). Add 0.5% (v/v) triethylamine to the chosen eluent.
Slurry Preparation: In a beaker, add the required amount of silica gel. Add the triethylamine-modified eluent and gently swirl to create a uniform slurry.[3]
Column Packing: Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.
Equilibration: Run 2-3 column volumes of the triethylamine-modified eluent through the packed silica gel to ensure the entire stationary phase is equilibrated.[3]
Sample Loading: Dissolve your crude sulfonamide in a minimal amount of the modified eluent and load it onto the column. For less soluble compounds, a "dry loading" technique is recommended.
Elution and Collection: Run the chromatography as usual with the modified eluent, collecting fractions and monitoring by TLC.
References
BenchChem Technical Support Center. (2025).
FSIS USDA. (2009).
Bieganowska, M.L., & Petruczynik, A. (1996). Thin-layer and column chromatography of sulfonamides on aminopropyl silica gel.
Supporting Information for: Catalytic Reductive N-Alkyl
Chromatography Forum. (2005). use of Triethylamine.
ALWSCI. (2025).
MD Scientific.
LCGC International. (2022). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
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Technical Support Center: Enhancing the Stability of Sulfonamides in Aqueous Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common cha...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with the stability of sulfonamides in aqueous solutions. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments and formulations.
Part 1: Frequently Asked Questions (FAQs) - Understanding Sulfonamide Instability
This section addresses the fundamental principles governing the degradation of sulfonamides in aqueous environments.
Q1: What are the primary degradation pathways for sulfonamides in aqueous solutions?
A1: Sulfonamides primarily degrade via two major pathways: hydrolysis and photodegradation. The specific pathway that dominates depends on the experimental conditions, particularly pH and light exposure.
Hydrolysis: This involves the cleavage of chemical bonds by water. For sulfonamides, the most susceptible bond is the sulfonamide (S-N) bond, especially under acidic conditions.[1][2] This cleavage typically yields sulfanilic acid and the corresponding heterocyclic amine.[1] In some cases, cleavage of the C-N bond on the heterocyclic ring can also occur.[1] While many sulfonamides are relatively stable against hydrolysis at neutral or alkaline pH, they can degrade effectively at a pH of 2.0.[2][3]
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation from sunlight or artificial sources, is a significant cause of degradation.[4][5] This process can occur through two mechanisms:
Direct Photolysis: The sulfonamide molecule directly absorbs light energy, leading to its decomposition. Sulfonamides with five-membered heterocyclic groups tend to undergo faster direct photolysis.[6][7]
Indirect Photolysis: Other molecules in the solution (photosensitizers), such as dissolved organic matter, absorb light and produce reactive species like hydroxyl radicals (•OH) that then attack and degrade the sulfonamide.[4][6] In natural waters, indirect photolysis is often the predominant mechanism.[4]
The two main photodegradation pathways involve the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO2).[5]
Caption: Major Degradation Pathways of Sulfonamides.
Q2: How does pH critically influence the stability of my sulfonamide solution?
A2: The pH of the aqueous solution is one of the most critical factors governing sulfonamide stability.[8] The stability is directly linked to the protonation state of the sulfonamide molecule.[4]
Acidic pH (typically < 4): In acidic environments, the sulfonamide molecule can become protonated, making the S-N bond more susceptible to nucleophilic attack by water (hydrolysis).[1] Consequently, the degradation rate of most sulfonamides increases significantly under acidic conditions.[2][9] For example, studies on photocatalytic degradation also show higher rates at lower pH values, such as pH 5, compared to neutral or alkaline conditions.[10]
Neutral to Alkaline pH (typically > 7): At higher pH values, the sulfonamide exists in its anionic (deprotonated) form. This form is generally less susceptible to hydrolysis.[11] Therefore, for many sulfonamides, stability is enhanced in neutral to alkaline solutions.
It is crucial to determine the pKa value(s) of your specific sulfonamide to understand its ionization state at a given pH and predict its stability. Buffering your solution to a pH where the sulfonamide is most stable is a primary strategy for enhancement.
Q3: My sulfonamide solution is degrading even when stored in the dark. What is the likely cause?
A3: If photodegradation has been ruled out by storing the solution in complete darkness (e.g., in an amber vial wrapped in aluminum foil), the degradation is most likely due to hydrolysis or oxidation.
Hydrolysis: As discussed in Q2, the pH of your solution is a primary driver of hydrolytic degradation. If your solution is unbuffered, the dissolution of the sulfonamide itself (which is often weakly acidic) or absorption of atmospheric CO2 could lower the pH over time, accelerating hydrolysis.
Temperature: Chemical degradation rates, including hydrolysis, are accelerated at higher temperatures.[8][12] Storing your solution at elevated or fluctuating room temperatures can increase the rate of degradation. Refrigeration (2-8 °C) is generally recommended for stock solutions.
Oxidation: The presence of dissolved oxygen or trace metal ion contaminants can catalyze oxidative degradation.[8] While less common than hydrolysis or photolysis for many sulfonamides, it can be a contributing factor. Some sulfonamide derivatives have been specifically designed for their antioxidant properties, indicating the core structure's susceptibility to redox reactions.[13][14]
Part 2: Troubleshooting Guide for Experimental Instability
This section provides a structured approach to diagnosing and resolving stability issues encountered during experiments.
Caption: Workflow for Troubleshooting Sulfonamide Instability.
Issue: I am observing a rapid loss of my sulfonamide compound during my assay.
Causality Analysis & Solution Steps:
Assess Light Exposure:
Why: Photodegradation can be extremely rapid, with half-lives ranging from minutes under intense UV light to days in natural sunlight.[4] If your assay is performed on a benchtop under ambient laboratory lighting or near a window, this is a likely culprit.
Solution: Rerun the experiment using amber-tinted glass or plasticware. For maximum protection, wrap vessels in aluminum foil. If possible, perform critical steps under yellow or red light, which lacks the higher energy wavelengths that initiate photolysis.
Verify Solution pH:
Why: An unbuffered aqueous solution can have a pH that drifts. If the final pH is in the acidic range (pH < 4), hydrolysis can be significantly accelerated.[2]
Solution: Measure the pH of your final solution. If it is acidic, incorporate a buffer system to maintain a pH in the neutral to alkaline range where the sulfonamide is more stable. (See Protocol 1).
Evaluate Temperature Conditions:
Why: Many laboratory procedures involve incidental heating (e.g., from instrument lamps, shakers, or exothermic reactions). Higher temperatures increase the kinetic energy of molecules, leading to faster degradation rates.[12][15]
Solution: Ensure your experimental setup maintains a constant, controlled temperature. If possible, run the assay in a temperature-controlled chamber or water bath. Store all stock and working solutions at 2-8°C when not in use.
Consider Formulation Components:
Why: Excipients and other formulation components are not always inert.[16][17][18] Trace metal ions (e.g., Fe³⁺) can catalyze both photo- and oxidative degradation.[4] Other components may create a microenvironment with a pH different from the bulk solution.
Solution: If your formulation contains multiple components, assess their compatibility. Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions. If oxidative degradation is suspected, the inclusion of an antioxidant may be beneficial.[14][19]
Part 3: Protocols for Enhancing Sulfonamide Stability
This section provides detailed, step-by-step methodologies for common stabilization techniques.
Protocol 1: pH Adjustment and Buffer Selection for Hydrolytic Stability
Objective: To prepare a sulfonamide solution in a buffered system to minimize hydrolysis.
Methodology:
Determine Target pH: Review the literature for the pKa of your specific sulfonamide. The optimal pH for stability is typically 1-2 units above the pKa where the molecule is in its less reactive anionic form.[11] A pH range of 7.0-9.0 is a good starting point for most sulfonamides.
Select a Buffer: Choose a buffer system with a pKa close to your target pH. Phosphate-buffered saline (PBS) at pH 7.4 is a common and effective choice. For higher pH values, a borate or carbonate buffer may be suitable. Ensure the buffer components do not interact with your sulfonamide or interfere with downstream analysis.
Prepare Buffered Solution:
Accurately weigh and dissolve the buffer salts in high-purity water (e.g., HPLC-grade or Milli-Q).
Adjust the pH to the target value using small additions of a concentrated acid (e.g., HCl) or base (e.g., NaOH) while monitoring with a calibrated pH meter.
Dissolve Sulfonamide:
Accurately weigh the sulfonamide powder.
Dissolve the sulfonamide directly into the prepared buffer. You may need to use a small amount of a co-solvent like DMSO or ethanol to first dissolve the powder before diluting it into the buffer, but be aware that co-solvents can also affect stability.
Final Verification: After dissolution, re-check the pH of the final solution and adjust if necessary. Store the final solution protected from light and at a controlled temperature (e.g., 2-8°C).
Protocol 2: Enhancing Stability with Cyclodextrins
Objective: To increase the aqueous solubility and stability of a sulfonamide through inclusion complexation with cyclodextrins.
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, like many sulfonamides, shielding them from the aqueous environment and protecting them from hydrolysis and photolysis.[20][21][22]
Methodology:
Select a Cyclodextrin: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[23] The choice depends on the size of the sulfonamide molecule and the required solubility enhancement.
Prepare the Complex (Kneading Method):
Create a saturated solution of the chosen cyclodextrin in water.
Separately, dissolve the sulfonamide in a minimal amount of a suitable organic solvent (e.g., ethanol).
Slowly add the sulfonamide solution to the cyclodextrin paste/solution.
Knead the mixture thoroughly in a mortar for 30-60 minutes to facilitate the inclusion of the drug into the cyclodextrin cavity.
Dry the resulting paste under a vacuum or in a desiccator to obtain a solid powder of the inclusion complex.
Dissolution and Use: Dissolve the prepared complex powder in your aqueous medium. The encapsulated sulfonamide will exhibit higher solubility and enhanced stability.[23]
Validation: Confirm the formation of the inclusion complex using analytical techniques such as NMR, FTIR, or DSC. Assess the stability of the complexed sulfonamide against the uncomplexed drug using the HPLC method in Protocol 3.
Part 4: Analytical Protocol for Stability Assessment
Protocol 3: Stability Assessment by High-Performance Liquid Chromatography (HPLC-UV)
Objective: To quantify the concentration of a sulfonamide over time to determine its degradation rate. HPLC is a robust and widely used technique for this purpose.[24][25][26][27]
Methodology:
Sample Preparation:
Prepare your sulfonamide solution under the conditions you wish to test (e.g., specific pH, temperature, light exposure).
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
Immediately quench any ongoing reaction by diluting the aliquot in the mobile phase and/or storing it at a low temperature (-20°C) until analysis.
HPLC-UV Conditions (General Starting Point):
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient elution is often used. For example, a mixture of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).[25]
Flow Rate: 1.0 mL/min.
Injection Volume: 10-20 µL.
Column Temperature: 25-30 °C.
Detection: UV detector set at the wavelength of maximum absorbance for your sulfonamide (typically around 265-275 nm).[25][28]
Data Analysis:
Generate a calibration curve using freshly prepared standards of known concentrations.
Quantify the peak area of the sulfonamide in each sample from the time course experiment.
Calculate the concentration of the sulfonamide at each time point using the calibration curve.
Plot the natural logarithm of the concentration (ln[C]) versus time. If the degradation follows first-order kinetics (which is common), the plot will be linear.[10][29][30] The slope of this line is equal to the negative of the degradation rate constant (-k).
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Data Summary Tables
Table 1: Influence of pH on Sulfonamide Degradation
Boreen, A. L., et al. (2013). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Taylor & Francis Online. [Link]
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Zonja, B., et al. (2013). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. [Link]
Wu, C. H., et al. (2014). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. [Link]
Milićević, B., et al. (2020). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry. [Link]
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Wu, C. H., et al. (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. Water Science & Technology. [Link]
Veksha, A., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Industrial & Engineering Chemistry Research. [Link]
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Yang, Y., et al. (2016). Kinetics and modeling of sulfonamide antibiotic degradation in wastewater and human urine by UV/H2O2 and UV/PDS. ResearchGate. [Link]
Li, K., et al. (2011). Kinetics of ozonation of typical sulfonamides in water. PubMed. [Link]
Felis, E., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. [Link]
Sukul, P., et al. (2010). Degradation of sulfonamides in aqueous solution by membrane anodic fenton treatment. Journal of Agricultural and Food Chemistry. [Link]
Al-Mulla, M. J., et al. (2025). Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. MDPI. [Link]
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Al-Majdhoub, M. F., et al. (2024). Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. PMC. [Link]
Costa, M., et al. (2022). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. ResearchGate. [Link]
Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]
Kaniowska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. [Link]
Stanciu, G. D., et al. (2025). Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxidative Stress. PMC. [Link]
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Technical Support Center: Hydrolysis of Sulfonamides Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the acidic hydrolysis...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the acidic hydrolysis of sulfonamides. The information herein is designed to offer both theoretical understanding and practical, field-proven solutions to common challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: My sulfonamide appears stable under acidic conditions, contrary to expectations. Is this normal?
While it is a general principle that sulfonamides are susceptible to hydrolysis under acidic conditions, the rate of this degradation can be misleadingly slow and is highly dependent on the specific structure of the sulfonamide and the experimental conditions.[1][2]
Structural Influences: The nature of the substituents on both the aromatic ring and the sulfonamide nitrogen significantly impacts stability. For instance, sulfonamides with six-membered heterocyclic rings may be more prone to hydrolysis than those with five-membered rings.[3][4]
pH and Temperature Dependence: Hydrolysis is often most significant at very low pH values (e.g., pH 2.0).[5] Many sulfonamides exhibit considerable stability at moderately acidic pH (e.g., pH 4.0).[3][4] Furthermore, the reaction is temperature-dependent, with higher temperatures accelerating the degradation process.[1][3] A study on various sulfonamides showed that after 5 days at 50°C, the highest rate of hydrolysis occurred at pH 4, while at pH 9, the rate was less than 10%.[4]
Kinetic Considerations: The half-life of sulfonamides under typical environmental conditions can be quite long, indicating their general hydrolytic stability.[4] Forced degradation studies, which employ more extreme conditions, are often necessary to observe significant degradation within a typical experimental timeframe.[6][7]
FAQ 2: What are the primary degradation products I should expect from acidic hydrolysis?
The acidic hydrolysis of sulfonamides can proceed through several pathways, primarily involving the cleavage of the sulfur-nitrogen (S-N) bond, and to a lesser extent, the carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds.[1][3]
The most probable degradation pathway is the cleavage of the S-N bond, which results in the formation of a sulfonic acid and an amine.[1] In an acidic solution, the resulting amine will be protonated to form an ammonium ion.[1]
Key expected degradation products include:
Sulfanilic Acid: Arises from the cleavage of the S-N bond.[3][5]
Parent Amine/Aniline: Results from the cleavage of the C-S bond.[3][5]
Sulfanilamide: Formed via cleavage of the C-N bond.[3][5]
The relative abundance of these products will depend on the specific sulfonamide and the reaction conditions.
FAQ 3: I'm observing unexpected side reactions. What could be the cause?
Under strongly acidic conditions, particularly with concentrated sulfuric acid, side reactions can occur. One common issue is the para-sulfonation of the aniline ring of the degradation product, which can reduce the yield of the desired amine.[8] To mitigate this, consider using a slightly less concentrated acid or alternative acids like refluxing methanesulfonic acid.[8] It is also advisable to conduct the hydrolysis under an inert atmosphere, such as nitrogen, to prevent oxidation.[8]
FAQ 4: How can I effectively monitor the progress of the hydrolysis reaction?
Several analytical techniques are suitable for monitoring the degradation of sulfonamides and the formation of products.
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used method for separating and quantifying the parent sulfonamide and its degradation products.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity for identifying and quantifying known and unknown degradation products.[3][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the degradation products, particularly when isolating them for characterization.[3][9]
A well-designed stability-indicating method using HPLC or UPLC is crucial for resolving the parent drug from its degradation products.[7][10]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent or Non-Reproducible Hydrolysis Rates
Potential Causes & Solutions
Potential Cause
Explanation
Recommended Action
Inaccurate pH Control
The rate of hydrolysis is highly sensitive to pH. Minor variations in buffer preparation or pH measurement can lead to significant differences in reaction rates.[1][4]
Calibrate your pH meter before each use with fresh, certified buffers. Prepare buffers carefully and verify the final pH of the reaction mixture.
Temperature Fluctuations
Hydrolysis is a chemical reaction, and its rate is temperature-dependent, generally increasing with temperature.[1] Inconsistent temperature control will lead to variable results.
Use a calibrated, stable temperature-controlled environment such as a water bath, heating block, or incubator. Monitor and record the temperature throughout the experiment.
Presence of Catalytic Impurities
Metal ions can potentially catalyze the hydrolysis of sulfonamides.[1]
Use high-purity water and reagents. If contamination is suspected, consider using a chelating agent like EDTA in your buffer system.
Photodegradation
Some sulfonamides may be susceptible to photodegradation, which can contribute to the overall degradation observed.[1]
Conduct experiments in amber glassware or protect the reaction vessels from light to minimize photodegradation.
Issue 2: Low Yield of Expected Degradation Products
Potential Causes & Solutions
Potential Cause
Explanation
Recommended Action
Incomplete Hydrolysis
The reaction may not have proceeded to completion due to insufficient time, temperature, or acid concentration.
Optimize reaction conditions by performing a time-course study and evaluating different temperatures and acid strengths. Remember that some sulfonamides are quite stable and require harsh conditions for complete hydrolysis.[3]
Formation of Unidentified Byproducts
As mentioned in FAQ 3, side reactions like sulfonation can consume the primary degradation products.[8]
Use analytical techniques like LC-MS/MS to identify any unexpected peaks in your chromatogram. Adjusting the acid type or concentration may help minimize side reactions.
Adsorption of Products to Surfaces
Degradation products, particularly those with polar functional groups, may adsorb to glass or plastic surfaces, leading to lower recovery.
Silanize glassware to reduce active sites for adsorption. Perform blank experiments without the catalyst or sulfonamide to check for adsorption onto vessel walls.[9]
Issue 3: Difficulty in Analyzing Degradation Products
Potential Causes & Solutions
Potential Cause
Explanation
Recommended Action
Co-elution of Peaks in HPLC
The parent sulfonamide and its degradation products may have similar polarities, leading to poor separation on the HPLC column.
Optimize your HPLC method by adjusting the mobile phase composition (organic solvent ratio, pH), trying a different column chemistry (e.g., C18, phenyl-hexyl), or using a gradient elution.
Low Concentration of Degradation Products
If the extent of degradation is low, the concentration of the products may be below the limit of detection of your analytical method.
Concentrate the sample using solid-phase extraction (SPE) or liquid-liquid extraction.[9] Alternatively, use a more sensitive detector like a mass spectrometer.
Matrix Effects in Complex Samples
If you are working with complex matrices (e.g., environmental samples, biological fluids), other components can interfere with the analysis.
Employ a robust sample preparation method, such as SPE, to clean up the sample and remove interfering substances.[11]
Comparative Guide: High-Resolution Mass Spectrometry (HRMS) Platforms for the Structural Elucidation and Quantification of Sulfonamide Derivatives
Executive Summary: The "Unknown" Problem Sulfonamides are a cornerstone of antibiotic therapy and a persistent environmental contaminant.[1] While Triple Quadrupole (QqQ) systems remain the gold standard for targeted qua...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Unknown" Problem
Sulfonamides are a cornerstone of antibiotic therapy and a persistent environmental contaminant.[1] While Triple Quadrupole (QqQ) systems remain the gold standard for targeted quantitation due to their sensitivity, they fail when facing the "unknowns"—metabolites, degradation products, or isobaric interferences in complex matrices like honey, milk, or wastewater.
This guide objectively compares HRMS platforms (Orbitrap vs. Q-TOF) against the QqQ standard, detailing why HRMS is essential for structural elucidation and providing a self-validating protocol for sulfonamide analysis.
Technology Landscape: Selecting the Right Tool
For sulfonamide analysis, the choice of instrument dictates the quality of the answer.
Comparative Performance Matrix
Feature
Triple Quadrupole (QqQ)
Q-TOF (e.g., Agilent 6500, Sciex TripleTOF)
Orbitrap (e.g., Thermo Q-Exactive)
Primary Use
Routine Quantitation (Targeted)
Screening & Quantitation
Identification & Fine Isotope Analysis
Resolution (FWHM)
Unit Resolution (~0.7 Da)
High (30k - 60k)
Ultra-High (140k - 500k+)
Mass Accuracy
N/A (Nominal Mass)
< 2 ppm (Stable)
< 1 ppm (Internal Lock Mass)
Scan Speed
Ultra-fast (Good for UHPLC)
Fast (50-100 Hz)
Moderate (10-40 Hz)
Sulfonamide Specificity
Low (cannot resolve isobars)
High (resolves background)
Very High (resolves fine structure)
Dynamic Range
Excellent (5-6 orders)
Good (4-5 orders)
Good (4-5 orders)
Expert Insight:
Choose QqQ if you are a regulatory lab running 500 samples/day for known residues (e.g., Sulfamethoxazole) and need max sensitivity.
Choose Q-TOF if you need to screen for hundreds of targets in a single UHPLC run with narrow peaks.
Choose Orbitrap for metabolic stability studies. The ultra-high resolution is critical to distinguish the metabolic shift of m/z 0.9840 (desulfonation) from m/z 1.0078 (neutron), which Q-TOF might struggle to resolve at lower masses.
Deep Dive: Fragmentation Mechanics (The Science)
Understanding how sulfonamides break is crucial for method development. In ESI(+) mode, sulfonamides (
) typically protonate at the aniline nitrogen or the sulfonamide nitrogen.
The Diagnostic Pathways
S-N Bond Cleavage: The most common pathway, yielding the sulfanilamide core ion (
173 for substituted, or 156).
Rearrangement (SO2 Loss): A unique rearrangement where the
group is expelled (neutral loss of 64 Da), often leading to stable amine fragments.[2]
Diagnostic Ions:
156: Common sulfanilamide core.
108 & 92: Aniline fragments indicative of the aromatic amine moiety.
Visualization: Sulfonamide Fragmentation Pathway
Figure 1: Common collision-induced dissociation (CID) pathways for sulfonamides in ESI(+) HRMS. The S-N cleavage is the primary diagnostic route.
This protocol is designed for Non-Targeted Screening using an Orbitrap or Q-TOF system. It includes built-in validation steps to ensure data integrity.
A. Sample Preparation (Modified QuEChERS)
Why: Sulfonamides are amphoteric. Traditional extraction can suffer from pH-dependent losses.
Extraction: Weigh 2g sample (honey/tissue). Add 10 mL Acetonitrile (ACN) with 1% Acetic Acid.
Causality: Acidification suppresses ionization of the acidic sulfonamide proton, driving the molecule into the organic phase.
Salting Out: Add 4g MgSO4 and 1g NaCl. Vortex 1 min. Centrifuge 5000 rpm.
Cleanup: Transfer supernatant to dSPE tube (PSA + C18).
Critical Step: Do NOT use too much PSA (Primary Secondary Amine) as it can bind acidic sulfonamides, reducing recovery. Use <50mg per mL extract.
B. LC-HRMS Acquisition Parameters[3][4][5]
Column: C18 (e.g., Waters BEH or Agilent ZORBAX), 1.7 µm, 2.1 x 100 mm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Note: Avoid Methanol if possible; ACN provides sharper peaks for sulfonamides.
is ~4.2% abundance). The presence of the A+2 peak is a strong diagnostic filter that eliminates many organic interferences lacking sulfur.
Fragment Confirmation: Look for the m/z 156.0117 (sulfanilamide) fragment in the MS/MS spectrum.
References
Klagkou, K., et al. (2003). "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link
Kaufmann, A., et al. (2011). "Comparison of linear ion trap and high-resolution mass spectrometry for the analysis of veterinary drug residues." Analytica Chimica Acta. (Contextual grounding for Orbitrap vs QqQ sensitivity).
Thermo Fisher Scientific. "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." White Paper.[3][4] Link
Kokotou, M. G. (2020). "Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry."[5] Current Pharmaceutical Analysis. Link
Jia, W., & Chu, X. (2015). "Recent advances in the determination of sulfonamides in food samples." (Context for QuEChERS protocols).
Precision Melting Point Determination of 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide
Topic: Content Type: Publish Comparison Guide Executive Summary In the characterization of sulfonamide derivatives, the melting point (MP) serves as a critical first-line indicator of purity and polymorphic form. This gu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Publish Comparison Guide
Executive Summary
In the characterization of sulfonamide derivatives, the melting point (MP) serves as a critical first-line indicator of purity and polymorphic form. This guide focuses on 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide , a synthetic intermediate often encountered in the development of carbonic anhydrase inhibitors and anticancer agents.
Unlike simple aliphatic compounds, this sulfonamide exhibits significant intermolecular hydrogen bonding (N-H···O=S) and potential for polymorphism.[1] Consequently, the choice of determination method—Manual Capillary (Thiele) , Automated Optoelectronic , or Differential Scanning Calorimetry (DSC) —drastically impacts data reliability. This guide compares these methodologies, providing researchers with evidence-based protocols to ensure data integrity compliant with GLP/GMP standards.
The Analyte: Structural Context & Expected Behavior
Before determination, understanding the analyte's physicochemical profile is essential for selecting the correct ramp rate and interpretation method.
Sulfonamide Linker: Strong H-bond donor (NH) and acceptor (SO₂).
Meta-Substitution: The meta-chloro and meta-methoxy groups disrupt planar packing efficiency compared to para-isomers.
Thermodynamic Implication: While para-substituted sulfonamides often melt >150°C, the meta-substitution in this compound typically lowers the lattice energy. Expected Melting Range: 95°C – 115°C (dependent on polymorph).
Comparative Analysis: Isomer Melting Points
Compound
Substitution Pattern
Approx. MP (°C)
Lattice Stability
Target Analyte
3-Cl, 3-OMe (Meta/Meta)
~95 – 115
Moderate (Steric disruption)
Analog A
4-Cl, 4-OMe (Para/Para)
130 – 145
High (Symmetric packing)
Analog B
2-Cl, 2-OMe (Ortho/Ortho)
80 – 95
Low (Steric clash)
Note: Exact value depends on solvent of recrystallization (e.g., EtOH vs. Hexane/EtOAc).
Methodology Comparison: Selecting the Right Tool
For drug development professionals, the "performance" of the MP determination is measured by precision , reproducibility , and information density .
Table 1: Comparative Performance of Determination Methods
Feature
Method A: Manual Capillary (Thiele/Oil)
Method B: Automated Optoelectronic
Method C: Differential Scanning Calorimetry (DSC)
Principle
Visual observation of phase change in heated oil.
Optical transmission analysis via digital sensor.
Measurement of heat flow (endothermic peak).
Precision
± 1.0 – 2.0 °C
± 0.3 – 0.5 °C
± 0.1 °C
Operator Bias
High (Subjective "clear point" determination).
Low (Algorithm-defined onset/clear points).
None (Thermodynamic calculation).
Polymorph Detection
Difficult (Requires expert eye).
Moderate (Changes in transmission curve).
Excellent (Distinct endotherms).
Sample Required
~5 mg
~2–3 mg
~1–3 mg
Throughput
Low (1 sample/run).
High (3–6 samples/run).
Low (1 sample/run, slow cooling).
Best Use Case
Undergraduate teaching; rough estimation.
QC Release; Routine Purity Check.
Polymorph Screening; Stability Studies.
Detailed Experimental Protocols
Protocol A: Automated Optoelectronic Determination (Recommended for QC)
Instrument: Mettler Toledo MP90 or Büchi M-565 (or equivalent).
Standard Reference: USP <741> / Ph. Eur. 2.2.14.
Sample Preparation:
Dry the sample of 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide in a vacuum desiccator over P₂O₅ for 24 hours to remove solvates.
Grind the sample to a fine powder using an agate mortar to ensure uniform heat transfer. Coarse crystals lead to broadened ranges.
Capillary Loading:
Fill a clean glass capillary (1.0 mm O.D.) to a height of 3 mm .
Compact the sample by dropping the capillary through a 1-meter glass tube onto a hard surface (repeat 5x). Critical: Loose packing causes uneven heating.
Instrument Setup:
Start Temp: 85°C (10°C below expected onset).
Ramp Rate: 1.0°C/min. Note: Rates >2°C/min cause thermal lag and artificially high readings.
Stop Temp: 130°C.
Execution:
Insert sample alongside a certified standard (e.g., Vanillin, MP 81-83°C, or Acetanilide, MP 114°C) for system suitability.
Record Onset Point (loss of opacity) and Clear Point (complete transmission).
Acceptance Criteria:
Melting Range (Clear - Onset) should be < 2.0°C for purity >98%.
Protocol B: Differential Scanning Calorimetry (DSC) (Recommended for R&D)
Instrument: TA Instruments DSC2500 or PerkinElmer DSC 8000.
Pan Preparation:
Weigh 2.0 ± 0.1 mg of sample into a Tzero aluminum pan.
Crimp with a pinhole lid (allows trapped solvent to escape, preventing "fake" transitions).
): Used for purity calculation via the Van't Hoff equation.
Visualizing the Workflow
The following diagram illustrates the decision logic for characterizing the melting point of this sulfonamide, accounting for potential impurities (starting materials).
Figure 1: Decision tree for the purification and melting point characterization of sulfonamide derivatives.
Troubleshooting & Interpretation
Common Issue: Depressed or Broad Melting Range
If the MP is observed at 85-95°C with a range >4°C, consider the following:
Residual Solvent: Sulfonamides trap solvents easily. Ensure drying at 50°C under vacuum.
Starting Material Contamination:
3-Chlorobenzenesulfonyl chloride:[3][4] MP ~23°C (Liquid at RT).
Diagnosis: Since both starting materials are liquids/low-melting, significant contamination will cause a drastic "oiling out" before the true melt.
Polymorphism: If a sharp melt is observed at two different temperatures (e.g., 98°C and 108°C) in different batches, verify crystal form using Powder X-Ray Diffraction (PXRD).
References
United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: United States Pharmacopeial Convention. [5]
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Application Note.
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on polymorphism in sulfonamides).
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Thiele tube and capillary methods).
Perlovich, G. L., et al. (2009).[2] "Thermodynamic and structural aspects of sulfonamide crystals." Journal of Thermal Analysis and Calorimetry. (Context for sulfonamide lattice energies).
Structure-Activity Relationship (SAR) of Chloro-Substituted Sulfonamides: A Comparative Technical Guide
Executive Summary: The Strategic Value of the Chloro-Substituent In the optimization of sulfonamide scaffolds ( ), the introduction of a chlorine atom is rarely a random screening choice; it is a calculated tactical mane...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Value of the Chloro-Substituent
In the optimization of sulfonamide scaffolds (
), the introduction of a chlorine atom is rarely a random screening choice; it is a calculated tactical maneuver. While fluorine is often the go-to for metabolic blocking, and bromine for filling large hydrophobic pockets, the chloro-substituent occupies a "Goldilocks" zone in medicinal chemistry.
This guide analyzes the structure-activity relationship (SAR) of chloro-substituted sulfonamides, specifically focusing on how the electronic and steric properties of chlorine modulate biological activity in Carbonic Anhydrase (CA) inhibition , Antibacterial efficacy , and VEGFR-2 mediated anticancer activity .
Key Takeaway: The chloro-group enhances sulfonamide potency primarily through two mechanisms:
Electronic Activation: It lowers the pKa of the sulfonamide nitrogen (via inductive electron withdrawal), facilitating the formation of the active anion required for metal coordination (e.g.,
in CA).
Lipophilic Optimization: It increases LogP significantly more than fluorine, improving membrane permeability and enabling specific hydrophobic interactions (e.g., with Val121 in hCA II) that smaller halogens cannot satisfy.
SAR Mechanics: The "Magic Chloro" Effect
To rationally design sulfonamides, one must understand the specific physicochemical perturbations introduced by chlorine.
Electronic Tuning (Hammett Effects)
The sulfonamide moiety acts as a zinc-binding group (ZBG) in many metalloenzymes. The binding affinity is often proportional to the concentration of the sulfonamide anion (
).
Mechanism: Chlorine is an electron-withdrawing group (EWG) with a Hammett constant (
).
Impact: Placing a chlorine atom (especially at the para or meta position of the benzenesulfonamide ring) withdraws electron density from the sulfur center, which in turn acidifies the N-H proton.
Result: The pKa drops (typically from ~10.0 to ~8.5-9.0), increasing the fraction of ionized drug at physiological pH, thereby enhancing
High lipophilicity; risk of steric clash in tight sites.
Application Insight: When a fluoro-substituted analog shows good activity but poor membrane permeability (low cellular potency), switching to chloro often resolves the issue by boosting LogP by ~0.6 units without the massive steric bulk of an iodine or bulky alkyl group [2].
Comparative Performance Analysis
The following data summarizes the impact of chlorine substitution across different therapeutic targets.
Target: Carbonic Anhydrase II (hCA II) - Glaucoma/Diuretic
Context: hCA II is a cytosolic isozyme.[1][2][3] Inhibitors must penetrate the cell.
Compound Structure
Substituent (R)
(nM) against hCA II
Interpretation
Benzenesulfonamide
-H
~300
Weak binding; high pKa limits anion formation.
4-Fluoro-benzenesulfonamide
-F
~180
Slight improvement; F is too small to engage hydrophobic patch (Phe131).
4-Chloro-benzenesulfonamide
-Cl
~80
~3.7x potency boost. Cl engages Val121/Phe131 and optimizes pKa.
4-Bromo-benzenesulfonamide
-Br
~90
Similar to Cl, but higher MW reduces Ligand Efficiency (LE).
Data Source: Aggregated from Supuran et al. and related SAR studies [1][3].
Context: Inhibition of angiogenesis in HT-29 colon cancer cells.
Observation: In Isatin-based sulfonamides, a 5-chloro substitution on the isatin ring resulted in an
of 23 nM against VEGFR-2, significantly more potent than the 5-H (inactive) or 5-methyl analogs.[7]
Rationale: The chlorine atom forms a specific halogen bond with the backbone carbonyl of the kinase hinge region, a specific interaction that methyl (steric only) cannot replicate [5].
Visualizing the Mechanism
Carbonic Anhydrase Inhibition Pathway
This diagram illustrates the "Zinc-Binder" mechanism where the chloro-substituent plays a critical role in acidifying the sulfonamide.
Figure 1: Mechanistic pathway of Chloro-sulfonamide inhibition of Carbonic Anhydrase. The Chlorine atom acts dually: electronically to facilitate Zinc binding and sterically to lock the ligand in the hydrophobic pocket.
Experimental Protocols
As a self-validating system, these protocols are designed to ensure reproducibility.
Protocol A: General Synthesis of Chloro-Substituted Sulfonamides
Objective: Synthesize N-(4-chlorophenyl)benzenesulfonamide with high purity (>95%).
Reagents:
4-Chloroaniline (1.0 equiv)
Benzenesulfonyl chloride (1.1 equiv)
Pyridine (solvent/base) or DCM +
Workflow:
Preparation: Dissolve 4-chloroaniline (10 mmol) in dry Pyridine (10 mL) at 0°C under
atmosphere. Note: Pyridine acts as both solvent and acid scavenger.
Addition: Add benzenesulfonyl chloride (11 mmol) dropwise over 15 minutes. Causality: Slow addition prevents exotherms and disulfonylation side products.
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 3:7).
Quench: Pour reaction mixture into ice-cold 1M HCl (50 mL). Validation: The HCl neutralizes pyridine and precipitates the sulfonamide product.
Isolation: Filter the precipitate. Wash with cold water (
mL) to remove pyridinium salts.
Purification: Recrystallize from Ethanol/Water.
Characterization: Confirm structure via
-NMR (Look for sulfonamide NH singlet at 10.0–10.5 ppm).
A Researcher's Guide to the Bioisosteric Replacement of the Sulfonamide Moiety: A Comparative Analysis
In the landscape of modern drug discovery, the sulfonamide moiety stands as a cornerstone pharmacophore, integral to the efficacy of a wide array of therapeutic agents. However, its inherent physicochemical and pharmacok...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the sulfonamide moiety stands as a cornerstone pharmacophore, integral to the efficacy of a wide array of therapeutic agents. However, its inherent physicochemical and pharmacokinetic properties can often present challenges in lead optimization. Bioisosteric replacement, a strategic modification of a functional group with another that retains similar biological activity while improving other key properties, offers a powerful tool to overcome these hurdles. This guide provides an in-depth, objective comparison of common bioisosteric replacements for the sulfonamide group, supported by experimental data, to empower researchers in their drug design endeavors.
The Rationale for Sulfonamide Bioisosterism
The sulfonamide group, with its tetrahedral geometry and hydrogen bonding capabilities, plays a crucial role in the interaction of many drugs with their biological targets.[1] It is a key feature in various classes of drugs, including anti-inflammatory agents like celecoxib, diuretics, and antibacterials.[1][2] However, the acidic nature of the sulfonamide proton and its potential for metabolic liabilities can lead to suboptimal pharmacokinetic profiles, including poor solubility, high plasma protein binding, and susceptibility to rapid metabolism.[3][4] Bioisosteric replacement aims to address these issues by substituting the sulfonamide with a group that mimics its essential steric and electronic features while offering improved drug-like properties.[5]
Key Bioisosteres for the Sulfonamide Moiety: A Comparative Overview
This section delves into the most common and promising bioisosteres for the sulfonamide group, presenting a comparative analysis of their synthesis, physicochemical properties, and impact on biological activity, supported by experimental data.
Sulfonimidamide: The "Aza" Analogue
The sulfonimidamide, where one of the sulfonyl oxygens is replaced by a nitrogen atom, is an increasingly popular bioisostere of the sulfonamide.[4] This "aza" substitution can lead to significant improvements in physicochemical properties.
Physicochemical Properties: Detailed in vitro profiling has shown that the sulfonimidamide motif can lead to decreased lipophilicity and plasma protein binding, accompanied by increased solubility.[3][4] These properties are highly desirable for improving the pharmacokinetic profile of a drug candidate.
Biological Activity: The impact of this replacement on biological activity is context-dependent. For instance, in a study on γ-secretase inhibitors, the sulfonimidamide analogue of Begacestat was found to be eight times less potent than its parent sulfonamide.[3] However, in other cases, the additional vector for interaction provided by the N-substituent on the sulfonimidamide can be exploited to enhance binding affinity.[6]
Synthesis: Sulfonimidamides can be conveniently synthesized from the corresponding sulfonamides in a one-pot transformation. This involves the in situ formation of a sulfonimidoyl chloride, which is then reacted with an amine.[7]
Experimental Protocol: One-pot Synthesis of a Sulfonimidamide from a Sulfonamide
A representative procedure involves the reaction of a sulfonamide with a chlorinating agent, such as N-chlorosuccinimide (NCS), to form the sulfonimidoyl chloride intermediate. This is immediately followed by the addition of an amine to yield the desired sulfonimidamide. The reaction is typically carried out in an aprotic solvent like acetonitrile at room temperature.[8]
N-Acylsulfonamides: Modulating Acidity and Hydrogen Bonding
Acylation of the sulfonamide nitrogen to form an N-acylsulfonamide is another effective strategy to modulate its properties. This modification significantly increases the acidity of the remaining N-H proton, making it a better mimic of a carboxylic acid.[9]
Physicochemical Properties: N-acylsulfonamides generally exhibit increased acidity (lower pKa) compared to their parent sulfonamides. Their hydrogen bonding capabilities are also altered, with the introduction of a carbonyl group providing an additional hydrogen bond acceptor.[9]
Biological Activity: The introduction of the acyl group can lead to new interactions within the target's binding site, potentially enhancing potency. In a series of EP1 receptor antagonists, N-acylsulfonamide analogs displayed improved selectivity and a sufficient in vivo residence time in mice.[10]
Synthesis: The most common method for synthesizing N-acylsulfonamides is the acylation of the parent sulfonamide using an acyl chloride or anhydride under basic conditions.[9] Alternative methods, such as the "sulfo-click" reaction between a sulfonyl azide and a thioacid, offer high efficiency and milder reaction conditions.[11]
Experimental Protocol: Classical Acylation of a Sulfonamide
Dissolution: Dissolve the sulfonamide (1.0 equivalent) in an aprotic solvent like dichloromethane (CH2Cl2).
Addition of Base: Add a base, such as triethylamine (1.1 to 1.5 equivalents), to the solution and stir.
Addition of Acylating Agent: Slowly add the acyl chloride or acid anhydride (1.1 equivalents) to the mixture.
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, quench the reaction with a dilute aqueous acid, extract the product with an organic solvent, and purify by column chromatography.[9]
Cyano and Carbothioamide Groups: Non-classical Replacements in Celecoxib Analogues
In the quest for novel anti-inflammatory agents, researchers have explored non-classical bioisosteres for the sulfonamide moiety in celecoxib. The cyano and carbothioamide groups have emerged as interesting alternatives.
A study on the bioisosteric replacement of the sulfonamide in celecoxib provides a compelling case study. Two series of analogues were synthesized, one with a cyano group and another with a carbothioamide group, and their anti-inflammatory and COX inhibitory activities were evaluated.[12]
Comparative Biological Activity of Celecoxib Analogues
Compound
Bioisosteric Group
In Vivo Anti-inflammatory Activity (% Inhibition of Edema at 3h)
COX-2 IC50 (µM)
COX-1 IC50 (µM)
Selectivity Index (COX-1/COX-2)
Celecoxib
-SO2NH2
58
0.04
15
375
Analogue 2e
-CN
55
0.05
>100
>2000
Analogue 3b
-CSNH2
52
0.04
>100
>2500
Indomethacin
-
62
0.6
0.1
0.17
Data summarized from Chandna et al., Bioorg. Med. Chem. 2013.[12]
As the data indicates, both the cyano and carbothioamide analogues exhibited potent and selective COX-2 inhibition, with some compounds showing even greater selectivity than celecoxib.[12] This demonstrates that non-classical bioisosteres can successfully mimic the key interactions of the sulfonamide group while potentially offering a different intellectual property landscape.
Synthesis: The cyano analogues were synthesized by reacting the appropriate trifluoromethyl-β-diketones with 4-hydrazinylbenzonitrile hydrochloride. The carbothioamide analogues were then prepared by treating the cyano compounds with hydrogen sulfide gas.[12]
Mechanistic Insights into Bioisosteric Effects: A Molecular Perspective
The observed changes in biological activity and physicochemical properties upon bioisosteric replacement can be rationalized by examining their effects at the molecular level.
Altered Hydrogen Bonding Networks: The replacement of a sulfonyl oxygen with a nitrogen atom in a sulfonimidamide introduces a new hydrogen bond donor or acceptor, depending on the substitution at the nitrogen. This can lead to novel interactions with the protein target. A study on the binding of sulfonamide analogues to FKBP12 revealed that the sulfonimidamide nitrogen can act as a hydrogen bond acceptor, an interaction not possible with the parent sulfonamide.[6]
Modified Shape and Electrostatics: While bioisosteres aim to maintain similar steric and electronic properties, subtle changes can have significant consequences. The replacement of the tetrahedral sulfonamide with a linear cyano group, for example, drastically alters the shape and electrostatic potential of that region of the molecule.[8][13] The success of such a replacement, as seen in the celecoxib analogues, suggests that the primary role of the sulfonamide in that specific context may be more related to its electronic character and ability to occupy a specific pocket rather than its precise hydrogen bonding geometry.
Impact on Pharmacokinetics: The observed changes in physicochemical properties, such as lipophilicity and solubility, directly influence the pharmacokinetic profile of a drug. A decrease in lipophilicity upon replacing a sulfonamide with a sulfonimidamide can lead to reduced plasma protein binding and an increased volume of distribution, potentially resulting in a longer half-life and improved tissue penetration.[3][14]
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Common bioisosteric replacements for the sulfonamide moiety.
Caption: A typical workflow for evaluating sulfonamide bioisosteres.
Conclusion and Future Perspectives
The bioisosteric replacement of the sulfonamide moiety is a validated and powerful strategy in drug discovery. As demonstrated, bioisosteres such as sulfonimidamides, N-acylsulfonamides, and even non-classical groups like the cyano moiety can effectively modulate the physicochemical and pharmacological properties of a lead compound, leading to candidates with improved drug-like profiles.
The choice of a particular bioisostere is highly dependent on the specific challenges presented by the parent molecule and the nature of its interaction with the biological target. A thorough understanding of the structure-activity relationships and the molecular basis of these interactions is paramount for the successful application of this strategy. As our understanding of medicinal chemistry principles deepens and new synthetic methodologies emerge, the repertoire of effective sulfonamide bioisosteres will undoubtedly continue to expand, providing researchers with an even richer toolkit for the design of novel and improved therapeutics.
References
Purder, P. L., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2568–2576. [Link]
Ballatore, C., et al. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 218, 113399. [Link]
Amador, R., et al. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 14(6), 1031-1038. [Link]
Katritzky, A. R., et al. (2005). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2005(5), 179-190. [Link]
Khabazzadeh, H., et al. (2008). An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions. Letters in Organic Chemistry, 5(5), 395-398. [Link]
Nawaz, R., et al. (1989). Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers. Japanese Journal of Pharmacology, 51(1), 41-46. [Link]
Arabi, A. A. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 9(18), 2167-2180. [Link]
Iorga, B. I., et al. (2023). Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model. Pharmaceuticals, 16(7), 941. [Link]
Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Zayed University Research. [Link]
Riviere, J. E., & Papich, M. G. (Eds.). (2018). Veterinary Pharmacology and Therapeutics. John Wiley & Sons. [Link]
Garcia Mancheño, O., & Bolm, C. (2007). A convenient synthetic route to sulfonimidamides from sulfonamides. Beilstein Journal of Organic Chemistry, 3, 25. [Link]
de Oliveira, R. B., et al. (2023). Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors. Molecules, 28(2), 594. [Link]
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
Sehgelmeble, F. W., et al. (2012). Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors. ChemMedChem, 7(6), 987-991. [Link]
Gnamm, C., & Ellman, J. A. (2023). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry, 66(3), 1541-1546. [Link]
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
Breyer, M. D., et al. (2013). Development of an in vivo active, dual EP1 and EP3 selective antagonist based on a novel acyl sulfonamide bioisostere. Bioorganic & Medicinal Chemistry Letters, 23(1), 229-233. [Link]
Rungrotmongkol, T., et al. (2023). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. ACS Omega, 8(15), 13867-13878. [Link]
Cheeseright, T., & Mackey, M. (2016). Using the Spark reagent databases to identify bioisosteric R-group replacements. Cresset Group. [Link]
Iorga, B. I., et al. (2023). Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model. Pharmaceuticals, 16(7), 941. [Link]
Sehgelmeble, F. W., et al. (2012). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. ChemMedChem, 7(6), 987-991. [Link]
Chandna, N., et al. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry, 21(15), 4583-4593. [Link]
Kumar, A., et al. (2023). Design of p-methylphenyl Bioisosteres of Celecoxib as Selective COX-II Inhibitors Using Bioisosteric A. Auctores Journals. [Link]
Knaus, E. E., et al. (2003). Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Bioorganic & Medicinal Chemistry, 11(23), 5035-5040. [Link]
Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. [Link]
Knaus, E. E., et al. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 44(18), 3039-3042. [Link]